The table below summarizes the core information regarding the discovery and properties of Phosmidosine as reported in the original research.
| Aspect | Details |
|---|---|
| Discovery Source | Culture filtrate of a newly isolated strain of Streptomyces sp. RK-16 [1] [2]. |
| Nature | A novel nucleotide antibiotic [1] [2]. |
| Molecular Formula | C({16})H({24})N({7})O({8})P [1] [2]. |
| Key Structural Features | Presence of a methyl phosphate group; UV spectra similar to 8-hydroxyadenosine [1] [2]. |
| Biological Activity | Inhibited spore formation of the fungus Botrytis cinerea at a concentration of 0.25 μg/mL [1] [2]. |
The following diagram outlines the general workflow for the isolation and characterization of this compound as described in the original publication. Please note that specific technical details (e.g., exact solvent systems, column types) are not available in the search results.
Original isolation and analysis workflow for this compound.
The search results confirm that this compound is a recognized natural product with a defined structure and interesting antifungal activity. It is categorized as a phosphoramidate, a class of compounds with significant applications in medicinal chemistry, including use as prodrug moieties and in anticancer agents [3].
It is important to note that the information found is from the compound's initial discovery over three decades ago. For a contemporary technical guide, the following steps are recommended:
The following table summarizes the major classes of phosphorus(V)-containing drugs, many of which feature a direct carbon-nitrogen-phosphorus (C-N-P) backbone or other P-N bonds [1].
| Structural Class | Key Feature | Example Drug(s) | Primary Indication(s) |
|---|---|---|---|
| Phosphoric Amides | Direct P-N bond (P-NR₂) | Cyclophosphamide [1] | Cancer chemotherapy [1] |
| Phosphonates | Direct P-C bond (P-C); often as prodrugs with P-N bonds | Foscarnet, Tenofovir disoproxil [1] | Antiviral (HIV, Herpes) [1] |
| Phosphinates | P-C bond with one organic group (H-P=O); can be amidated | Not specified in search results | Not specified in search results |
| Phosphine Oxides | P-C bond with P=O group | Not specified in search results | Not specified in search results |
| Bisphosphonates | P-C-P backbone | Zoledronic acid [1] | Osteoporosis [1] |
The formation of P-N bonds is a critical step in synthesizing many phosphorus-containing drugs and their precursors. The following diagram illustrates two key experimental workflows: one for creating inorganic P-N precursors and another for building the C-N-P framework found in final drug substances.
Synthetic pathways for P-N molecules and C-N-P structure formation [2]
Phosphorus-containing functional groups are strategically used in drug design, primarily as prodrugs or biomolecule analogs [1].
Prodrug Strategy for Improved Properties: Many drugs are phosphorylated (a form of P-O-C bond) to enhance aqueous solubility for better formulation and absorption. The phosphate group is later cleaved in vivo by enzymes like alkaline phosphatase to release the active parent drug [1]. Examples include:
Biomolecule Analogs for Mechanism-Based Action: Another major strategy involves designing drugs as mimics of essential biological phosphates or nucleotides. These analogs interfere with cellular processes by acting as enzyme inhibitors or faulty substrates [1]. Notable examples are:
Prebiotic Chemistry and the "Phosphate Problem": Research into how P-N bonds could have formed under prebiotic conditions is a vibrant area. The "Phosphate Problem" refers to the low solubility and reactivity of phosphate minerals on the early Earth. P-N species like amidophosphates offer a plausible solution, as they readily phosphorylate organics like nucleosides to form nucleotides, overcoming this key challenge in the origins of life [2].
Modern Synthetic Methods: Beyond the inorganic pathways, modern organic synthesis heavily relies on forming C-P bonds to create complex phosphines and other organophosphorus compounds. Key methods include [3]:
| Modified Residue | Antitumor Activity Against KB Cells | Antitumor Activity Against L1210 Cells | Key Findings |
|---|---|---|---|
| 7,8-dihydro-8-oxoadenosine (Natural) | Active [1] | Active [1] | Serves as the reference standard for activity [1]. |
| Adenine (replaces 8-oxoadenine) | Retained activity [1] [2] | Information Missing | The 8-oxo group is not absolutely essential; the adenine skeleton is the core requirement [1]. |
| 2'-Deoxyadenosine (replaces ribose) | Retained activity [1] | Decreased (4-fold reduction) [1] | The ribose moiety is less critical than the base, but its absence can reduce potency in a cell-line-dependent manner [1]. |
| Uracil, Cytosine, Guanine | No significant activity [2] | No significant activity [2] | Demonstrates high specificity for adenine-based structures; other nucleobases abolish activity [2]. |
| Simple Alkyl Group (e.g., Ethyl) | Drastic loss of activity [1] | Drastic loss of activity [1] | Confirms the nucleoside residue is indispensable; a small alkyl group cannot functionally replace it [1]. |
The synthesis of this compound derivatives for structure-activity relationship (SAR) studies follows a convergent strategy, as outlined in the workflow below.
Synthetic workflow for this compound analogs [1] [2]
General Experimental Protocol [1]:
The proposed mechanism of this compound and the importance of its structure are summarized in the diagram below.
Proposed mechanism: this compound mimics prolyl-AMP to inhibit protein synthesis [1] [2]
A relevant property of 8-oxo-modified nucleosides discovered in a related compound is their high resistance to deamination by adenosine deaminase (ADA) [3]. The oxidized base favors a syn conformation at the glycosidic bond, which prevents the catalytic water molecule from attacking the C6 atom of the purine ring [3]. This metabolic stability is a significant pharmacological advantage, potentially extending the half-life of such drugs in vivo and reducing the need for co-administration of ADA inhibitors [3].
The first successful synthesis of phosmidosine and related compounds has enabled the study of their anticancer properties [1]. Key experimental findings are summarized in the table below.
| Compound | Key Experimental Findings | Assay/Method |
|---|---|---|
| This compound (Diastereomers 1a & 1b) | Exhibited significant and similar anticancer activities; approximately 10x more potent than this compound B [1]. | MTT assay on various tumor cell lines [1] |
| This compound B | Showed high anticancer activity, though lower than this compound [1]. Possesses 1/20 the morphological reversion activity of this compound [2]. | MTT assay; morphological reversion of srctsNKR cells [2] [1] |
| O-ethyl ester derivative | Sufficiently stable and exhibited sufficient antitumor activities [2]. | Testing against KB and L1210 cell lines [2] |
| Derivative with adenine replacement | Retained antitumor activity, demonstrating the 7,8-dihydro-8-oxoadenine base is exchangeable with adenine [2]. | Testing against KB and L1210 cell lines [2] |
The following diagram illustrates the logical workflow for the key experiments that established the structure-activity relationship of this compound derivatives.
Experimental workflow for establishing structure-activity relationship
Research suggests that this compound functions by interrupting the cell cycle and potentially inhibiting protein synthesis. The following diagram outlines this proposed mechanism based on current scientific understanding.
Proposed mechanism involving cell cycle arrest and protein synthesis inhibition
The search results indicate that while this compound's antitumor activity is well-documented, its exact molecular targets and comprehensive signaling pathway are not fully elucidated. Its structural similarity to prolyl-AMP suggests it may act as an inhibitor of prolyl-tRNA synthetase, disrupting peptide synthesis in rapidly growing cancer cells, but this remains a strong hypothesis rather than a confirmed mechanism [2].
The table below summarizes the key information on this compound's properties and known effects from the identified research:
| Attribute | Description |
|---|---|
| Core Biological Activity | Induction of G1 phase cell cycle arrest [1]. |
| Additional Effect | Possesses potent antitumor activity [1]. |
| Chemical Nature | Natural product with a nucleotidic structure containing N-prolylphosphoramidate and O-methyl ester linkages [1]. |
| Key Instability | Inherently unstable under basic conditions and during synthesis due to methyl transfer activity [1]. |
Researchers have synthesized several analogues to find more stable derivatives and understand the structural requirements for its antitumor activity. Key findings are summarized below [1]:
| Analogue Modification | Impact on Antitumor Activity |
|---|---|
| O-ethyl ester derivative (e.g., 1b) | Sufficiently stable in aqueous solution; maintains activity. |
| Replacement of L-proline with other L-amino acids or D-proline | Considerable decrease in antitumor activity. |
| Phosphoramidothioate derivative (e.g., 17) | Maintains similar, though slightly decreased, antitumor activity. |
| Longer alkyl-containing analogues (e.g., 1a-d) | Both diastereoisomers show similar antitumor activities. |
| Simple, non-nucleotidic core compounds (e.g., 13) | Show no antitumor activity. |
While a specific protocol for this compound is not available, the following methods, commonly used in cell cycle arrest studies, can be applied to investigate its effects. These methodologies are referenced from other, related cell cycle studies [2] [3].
| Method Category | Specific Technique | Application & Key Details |
|---|---|---|
| Cell Cycle Status Analysis | Flow Cytometry with DNA staining (Propidium Iodide/PI, DAPI) | Quantifies cellular DNA content to determine population distribution in G1, S, and G2/M phases [2] [3]. |
| Molecular Phenotype Analysis | Immunoblotting (Western Blot) | Measures protein levels changes in key G1/S transition regulators (e.g., Rb phosphorylation, p21, p27, cyclin D) [2]. |
| Real-Time PCR | Quantifies mRNA level changes of key regulators (e.g., cyclin D) [2]. | |
| Functional & Phenotypic Assays | Cell Proliferation Assays (e.g., cell counting) | Directly measures inhibition of cell growth over time [2]. |
| Morphogenesis Analysis (Immunofluorescence microscopy) | Visualizes cellular and subcellular morphological changes (e.g., cell rounding, microtubule stabilization) [2]. |
The available data does not specify this compound's molecular target. However, G1 arrest is a common mechanism for anticancer agents. The diagram below illustrates a generalized pathway for G1 arrest, which can serve as a framework for hypothesizing and testing how this compound may act.
The search results indicate that the most critical finding is the essential role of the L-prolyl group in its antitumor activity, as replacing it with other amino acids significantly reduces efficacy [1]. This suggests a highly specific interaction with its biological target.
It is important to note that the core data on this compound's G1 arrest is from 2004 [1]. To build a contemporary whitepaper, you would need to investigate:
Phosmidosine is a nucleotide antibiotic composed of L-proline and 8-oxoadenosine (7,8-dihydro-8-oxoadenosine), connected via a unique N-acyl phosphoramidate linkage [1]. Its primary mechanism of action involves inducing G1 phase cell cycle arrest [2].
The diagram below illustrates this core mechanism of action.
Diagram 1: Core mechanism of this compound-induced G1 cell cycle arrest.
The antitumor activity of this compound is highly dependent on its specific structural features. Key findings from structure-activity relationship (SAR) studies are summarized below [2]:
| Structural Feature | Modification | Impact on Antitumor Activity |
|---|---|---|
| 7,8-dihydro-8-oxoadenosine base | Replaced with adenine | Retained (activity maintained) |
| Replaced with a simple ethyl group | Drastic loss | |
| Ribose moiety | Replaced with deoxyribose | Decreased (4x in L1210 cells) |
| Prolyl group | Replaced with acetyl/other aminoacyl groups | Considerable loss |
| Methyl group on phosphoramidate | Replaced with larger alkyl groups (e.g., ethyl) | Slightly decreased (but improves stability) |
The synthetic workflow for creating this compound and its derivatives is complex, primarily due to the reactivity of the phosphoramidate linkage and the need to protect the reactive sites on the 8-oxoadenosine base [1]. A key achievement was the successful synthesis of this compound using a Boc (tert-butoxycarbonyl) group to protect the 7-NH function of 8-oxoadenosine, preventing undesired phosphitylation at the 6-amino group during the coupling reaction [1]. The final coupling of the 8-oxoadenosine 5'-phosphoramidite derivative with N-tritylprolinamide, followed by deprotection, yields this compound [1].
The diagram below outlines this general synthesis and derivatization strategy.
Diagram 2: General synthesis and derivatization workflow for this compound.
The antitumor potency of this compound compounds is typically evaluated using cell-based assays, such as the MTT assay, to determine growth inhibitory concentrations (IC₅₀) [1]. The table below summarizes key activity data:
| Compound | Description | Antitumor Activity & Key Findings |
|---|---|---|
| This compound (1b) | Naturally occurring diastereomer | Highly active; approximately 10x higher activity than this compound B against various tumor cell lines [1]. |
| This compound (1a) | Synthetic diastereomer | Exhibited activity similar to 1b, indicating diastereomerism at phosphorus may not critically impact activity [1]. |
| This compound B | Demethylated derivative | High anticancer activities; serves as a stable, active benchmark (approx. 1/20th the activity of pure this compound in early studies) [2] [1]. |
| O-Ethyl Ester Derivative (3) | Stabilized synthetic derivative | Sufficiently stable with sufficient antitumor activities against KB (oral epidermoid carcinoma) and L1210 (murine leukemia) cell lines [2]. |
This compound represents a fascinating scaffold for anticancer drug design. Future research directions may include:
Phosmidosine is a nucleotide antibiotic characterized by a unique N-acylphosphoramidate linkage that connects an 8-oxoadenosine (or adenine) base to a L-proline moiety [1] [2]. Its primary documented biological activities include:
The proposed mechanism of action is antagonism of prolyl-AMP in tRNA aminoacylation, which is mediated by prolyl-tRNA synthetase [1]. This suggests it disrupts protein synthesis by interfering with the charging of tRNA with proline.
The table below summarizes the quantitative and structural findings from the key research articles.
| Aspect | This compound | This compound B | Key Findings & Implications |
|---|---|---|---|
| Structure & Synthesis | Chiral center at phosphorus; first synthesized in 2002 [2]. | Demethylated, achiral derivative [2]. | The prolyl group is critical for activity. The 8-oxoadenine base can be modified (e.g., to adenine) without losing activity [1] [3]. |
| Anticancer Activity (MTT Assay) | High activity; diastereomers showed similar potency [2]. | High activity, ~10x less potent than this compound [2]. | Potent and characteristic inhibitory activities against tumor cells, promising for new anticancer agent development [2]. |
| Molecular Target & Pathway | Proposed prolyl-tRNA synthetase antagonist [1]. | Not specified. | Action linked to inhibition of cyclin D1 expression and subsequent inhibition of RB-protein hyperphosphorylation [1]. |
A 2004 study detailed the synthesis of a biotin-conjugated this compound derivative, intended as a tool for isolating interacting biomolecules [1]. The general workflow is summarized in the diagram below.
Experimental workflow for synthesizing a biotin-phosmidosine conjugate.
The current search results highlight several areas where information is lacking for a complete technical guide:
Morphological reversion, or "detransformation," refers to the ability of a compound to restore normal cell morphology and inhibit uncontrolled growth in transformed (cancerous) cells. The key findings on phosmidosine compounds are summarized in the table below:
| Compound | Morphological Reversion Activity on src-transformed NRK cells | Inhibition of Cell Cycle Progression | Key Structural Requirement |
|---|---|---|---|
| This compound | Yes [1] | Yes [1] | Presence of a prolyl group [1] |
| This compound B | Yes [1] [2] | Yes [1] [2] | Presence of a prolyl group [1] |
| This compound C | No [1] | No [1] | Absence of a prolyl group [1] |
Structural-Activity Relationship (SAR): The prolyl group within the this compound structure is critical for its biological activity. This compound C, which lacks this group, is inactive, confirming its essential role [1].
Anticancer Potency: Subsequent synthesis and testing revealed that this compound B exhibits high anticancer activity. The diastereomers of this compound itself show similar but approximately 10 times higher anticancer activities than this compound B across various tumor cell lines, independent of their p53 phenotypes [3]. This makes them promising candidates for a new type of anticancer agent [3].
The primary methodology for assessing the morphological reversion activity of this compound compounds is detailed below.
This assay evaluates a compound's ability to reverse the altered morphology of src oncogene-transformed cells, inducing a return to a normal, non-transformed phenotype [1].
Phosmidosines are hybrid molecules consisting of 8-oxoadenosine and L-proline, connected by a unique N-acyl phosphoramidate linkage [3]. This structure is key to its mechanism and activity.
Diagram: The N-acyl phosphoramidate linkage in this compound is critical for bioactivity and a focal point of synthetic chemistry.
While the exact molecular target of phosmidosines in cells is an area of research, their structure offers strong clues about their potential mechanism of action.
Diagram: Proposed mechanism of action of phosmidosines, leading to morphological reversion and cell cycle arrest.
Research on this compound is foundational, and several questions remain:
The table below summarizes the key experimental findings on phosmidosine's effects, primarily from a foundational 1998 study [1].
| Experimental Model | Key Findings on Cyclin D1 & Cell Cycle | Observed Outcome |
|---|---|---|
| Human lung fibroblast WI-38 cells [1] | Inhibits serum-induced cyclin D1 expression; prevents hyperphosphorylation of retinoblastoma (RB) protein by CDK4/CDK2 [1]. | Cell cycle arrest in G1 phase; suppression of S-phase entry [1]. |
| Mouse tsFT210 cells [1] | Irreversibly inhibits cell cycle progression at G1; does not affect the G2 to M transition [1]. | Arrest occurs at a point earlier than the G1-S boundary (earlier than mimosine/aphidicolin) [1]. |
| Proposed Point of Action [1] | Acts at a point between the start point and restriction point in G1 [1]. | Suggests a unique mechanism for probing G1 regulatory mechanisms [1]. |
The following are standard methodologies used in the cited studies to investigate cell cycle arrest and cyclin D1 function, which are applicable for validating this compound's effects.
1. Cell Cycle Analysis via Flow Cytometry
2. Assessing Protein Expression and Phosphorylation via Western Blot
3. Cell Viability and Proliferation Assays (MTT/CCK-8)
The following diagram, defined using the DOT language, illustrates the core signaling pathway through which this compound is understood to inhibit cell cycle progression.
This diagram shows that this compound inhibits serum-induced cyclin D1 expression, which in turn prevents the CDK4/6-mediated hyperphosphorylation of RB. Unphosphorylated RB sequesters E2F, blocking the transcription of genes required for S-phase entry and leading to G1 arrest [1].
The study on this compound is historically significant for understanding G1 regulation [1]. Current research continues to focus on inhibiting the cyclin D1/CDK4/6/RB pathway as a validated cancer therapeutic strategy, as seen with novel inhibitors like Arcyriaflavin A in melanoma [2] and YB-004 in bladder cancer [4].
Future experimental work could focus on:
Phosmidosines are a class of nucleotide antibiotics characterized by a unique N-acyl phosphoramidate linkage connecting an 8-oxoadenosine moiety to an amino acid (such as L-proline) [1] [2]. This hybrid structure, which bridges genotype and phenotype, places phosmidosines in a fascinating chemical space with significant biological implications. These natural products have demonstrated promising antitumor and anticancer activities against various cancer cell lines, often independent of their p53 phenotypes, suggesting a potentially broad therapeutic application [1]. This Application Note collates the established synthetic protocols for phosmidosine and its stable analogs, providing researchers with a practical guide to accessing these complex molecules for drug discovery and development.
The defining structural feature of phosmidosines is the N-acyl phosphoramidate bridge (-P-N-C=O) that links the 5'-position of an 8-oxoadenosine nucleoside to the α-amino group of an L-proline residue. This compound B is the demethylated derivative lacking chirality at the phosphorus atom, while this compound itself possesses a chiral center at phosphorus, leading to the formation of diastereomers during synthesis [1].
The synthesis of this compound presents several key challenges:
Two primary synthetic strategies have been developed for the construction of phosmidosines, centered on the formation of the critical N-acyl phosphoramidate linkage.
This foundational protocol, detailed in J. Org. Chem., 2002, involves a direct coupling between a nucleoside phosphoramidite and a protected amino acid [1].
To address the inherent instability of the native structure, a subsequent protocol, described in Nucleic Acids Res. Suppl., 2003, focuses on creating analogs with improved chemical robustness [3].
Table 1: Comparison of this compound Synthetic Protocols
| Protocol Feature | First Total Synthesis [1] | Stable Analogs Synthesis [3] |
|---|---|---|
| Key Starting Materials | N-acetyl-8-oxoadenosine phosphoramidite, N-tritylprolinamide | N-diisopropyl-N'-(N-tritylaminoacyl)phosphorodiamidite, protected 8-oxoadenosine |
| Coupling Activator | 5-(3,5-Dinitrophenyl)-1H-tetrazole | Information not specified in abstract |
| Critical Protecting Group | 7-N-Boc on 8-oxoadenosine | Standard amino-protecting groups (e.g., Trityl) |
| Key Structural Outcome | Natural structure (diastereomeric mixture) | O-Alkyl stabilized N-acyl phosphoramidate (e.g., O-Ethyl) |
| Primary Advantage | Access to authentic natural product | Improved chemical stability for biological testing |
The synthesized this compound compounds exhibit significant growth inhibitory activity against various tumor cell lines, as measured by the MTT assay [1].
Table 2: Biological Activity of this compound Compounds
| Compound | Relative Anticancer Activity | Key Chemical Feature | Stability Profile |
|---|---|---|---|
| This compound B | High (Baseline) | Demethylated, achiral at P | Standard (prone to hydrolysis) |
| This compound Diastereomers (1a & 1b) | ~10x higher than this compound B | Chiral N-acyl phosphoramidate | Standard (prone to hydrolysis) |
| O-Ethyl this compound Analog | Similar to natural diastereomers | O-Ethyl stabilized linkage | Stable under acidic and neutral conditions |
The following workflow diagram illustrates the two main synthetic pathways for this compound and its stable analogs:
For scientists aiming to utilize these protocols, consider the following practical recommendations:
The developed synthetic protocols for this compound and its analogs provide robust access to a promising class of antitumor compounds. The successful synthesis hinges on strategic protecting group manipulation and the use of activated phosphoramidite intermediates. The creation of stable analogs, particularly the O-ethyl derivative, represents a significant advancement, overcoming the inherent instability of the natural product while preserving its potent biological activity.
Future work in this area will likely focus on further exploring the Structure-Activity Relationship (SAR) by synthesizing a wider array of analogs with modifications on the nucleobase, the amino acid component, and the phosphoramidate linker. A critical and ongoing challenge is the elucidation of the precise mechanism of action underlying its p53-independent anticancer activity. Furthermore, integrating modern synthetic methodologies, such as the on-demand flow synthesis of phosphoramidites [5], could improve the efficiency and scalability of producing these complex molecules, accelerating their path towards preclinical development.
Phosmidosine is a naturally occurring nucleotide antibiotic that has attracted significant attention in anticancer drug discovery due to its potent antitumor activity and unique mechanism of action. First discovered as an antifungal antibiotic in 1991, this compound possesses a distinctive molecular architecture characterized by an 8-oxoadenosine moiety connected to an L-proline residue through a unique N-acyl phosphoramidate linkage. This structure closely resembles prolyl-adenylate (prolyl-AMP), a key intermediate in protein biosynthesis, suggesting its potential as a inhibitor of peptide synthesis in cancer cells. What makes this compound particularly intriguing from a therapeutic perspective is its ability to induce G1 cell cycle arrest in various cancer cell lines, operating through regulation of hyperphosphorylation of RB proteins via inhibition of Cyclin D1 [1].
The structural complexity of this compound presents substantial challenges for chemical synthesis, primarily due to the presence of a chiral phosphorus center in the N-acyl phosphoramidate linkage and the inherent chemical instability of the O-methyl ester moiety under physiological conditions. The propensity of the methyl group on the phosphoramidate linkage to participate in intermolecular and intramolecular transfer reactions complicates both synthesis and isolation [2]. Despite these challenges, the successful total synthesis of this compound and its analogues has opened new avenues for structure-activity relationship studies and development of more stable derivatives with enhanced therapeutic potential. These synthetic efforts have yielded compounds that maintain potent antitumor activity while addressing the stability issues that have limited the development of the natural product as a viable therapeutic agent [3] [4].
This compound B, the demethylated derivative of this compound that lacks chirality at the phosphorus atom, serves as an important synthetic target due to its simplified structure and retained bioactivity. The synthesis follows a phosphoramidite approach, which has become the gold standard in nucleotide synthesis due to its high efficiency and reliability [5].
Protocol Steps:
Critical Notes: The use of DNPT as an activator is crucial for achieving high coupling efficiency (>90%). The trityl protecting group on the proline nitrogen provides necessary steric hindrance to prevent side reactions. This protocol yields this compound B which demonstrates approximately 10-fold lower anticancer activity compared to natural this compound but serves as an important intermediate for further analogue development [3].
The inherent instability of this compound's O-methyl ester linkage under physiological conditions and even during synthesis has driven the development of stabilized analogues with modified ester functionalities. Among these, the O-ethyl ester derivative has emerged as a particularly promising candidate due to its enhanced stability while maintaining potent antitumor activity [2].
Protocol Steps:
Critical Notes: The O-ethyl ester derivative (1b) demonstrates sufficient stability in aqueous solution while maintaining antitumor activity comparable to natural this compound. Analogue stability increases with longer alkyl chains, but antitumor activity shows a slight decrease, making the ethyl analogue the optimal balance between stability and potency [2]. The coupling reaction efficiency can be improved by using an alternative approach where N-tritylaminoacylamide derivatives (25a-d) are reacted with a protected 8-oxoadenosine 5'-(ethyl phosphoramidite) derivative (9) [2].
The phosphoramidothioate derivative represents another stabilized analogue where the oxygen in the phosphoester bond is replaced with sulfur, potentially conferring enhanced metabolic stability while retaining biological activity.
Protocol Steps:
Critical Notes: The phosphoramidothioate derivative (17) maintains similar antitumor activity to natural this compound, though with slightly reduced efficiency. This analogue provides valuable insights into the importance of the phosphoester oxygen for optimal bioactivity while offering potentially improved metabolic stability [2].
Systematic modification of this compound's structure has revealed key determinants for its antitumor activity, providing crucial insights for rational drug design. The structure-activity relationship (SAR) studies have been conducted through the synthesis and biological evaluation of numerous analogues with strategic modifications to each component of the molecule.
Table 1: Structural Requirements for Antitumor Activity in this compound Analogues
| Structural Element | Permissible Modifications | Impact on Antitumor Activity |
|---|---|---|
| 8-oxoadenine base | Adenine, 6-N-acetyladenine | Minimal loss of activity |
| Uracil, cytosine, guanine | Complete or significant loss of activity | |
| Ribose moiety | 2'-deoxyribose | Moderate decrease (cell-dependent) |
| L-proline residue | D-proline, other L-amino acids | Considerable decrease |
| O-methyl ester | O-ethyl ester | Maintained activity with improved stability |
| Longer alkyl chains (propyl, butyl) | Gradual decrease in activity | |
| Phosphoester oxygen | Sulfur substitution | Slight decrease in efficiency |
The SAR findings indicate that the 7,8-dihydro-8-oxoadenine base can be replaced by adenine or 6-N-acetyladenine with minimal impact on antitumor activity, while substitution with pyrimidine bases (uracil, cytosine) or guanine results in complete or significant loss of activity [6] [1]. This suggests that the adenine skeleton is essential for maintaining the compound's biological efficacy, possibly due to specific interactions with molecular targets. The ribose moiety appears less critical, as the 2'-deoxy counterpart only moderately reduces activity in a cell-dependent manner [1].
The L-proline residue emerges as an essential structural element that cannot be replaced by other L-amino acids or D-proline without considerable loss of activity [2]. This high specificity suggests a structurally constrained interaction with the biological target, possibly involving a specific pocket that accommodates the proline ring system. Modifications to the O-methyl ester demonstrate that while the ethyl analogue maintains activity with improved stability, longer alkyl chains gradually reduce potency, indicating steric limitations around this region of the molecule [2].
The antitumor potency of this compound and its analogues has been extensively evaluated against various cancer cell lines using standardized assays such as the MTT assay, which measures cell metabolic activity as an indicator of cell viability and proliferation. These evaluations have revealed promising activity profiles across multiple tumor types.
Table 2: Anticancer Activity of this compound Analogues Across Tumor Cell Lines
| Compound | KB Cells IC₅₀ (μM) | L1210 Cells IC₅₀ (μM) | Activity Relative to Natural this compound |
|---|---|---|---|
| Natural this compound (1b) | Not specified | Not specified | Reference (100%) |
| This compound Diastereomer (1a) | Similar to 1b | Similar to 1b | ~100% |
| This compound B | Not specified | Not specified | ~10% |
| O-Ethyl Ester (1b) | Active at low μM | Active at low μM | ~100% |
| Phosphoramidothioate (17) | Slightly reduced | Slightly reduced | ~80-90% |
| Adenine-Substituted | Comparable | Comparable | ~90-100% |
| 2'-Deoxyribose | Moderate reduction | 4-fold reduction | Cell-dependent |
The natural this compound diastereomers (1a and 1b) exhibit similar potent anticancer activities against various tumor cell lines, despite their stereochemical differences at the phosphorus center [3]. This indicates that the chiral configuration at phosphorus may not be critical for biological activity, simplifying analogue design. This compound B, the demethylated derivative, shows significant but reduced (approximately 10-fold lower) activity compared to the natural product [3].
Notably, these compounds demonstrate characteristic inhibitory activities against cancer cells independent of their p53 phenotypes [3], suggesting potential efficacy against tumors that have developed resistance through p53 pathway mutations. This property is particularly valuable from a therapeutic perspective, as p53 mutations are common in many advanced cancers and often contribute to treatment resistance. The ability of this compound to induce G1 cell cycle arrest further supports its unique mechanism of action distinct from conventional DNA-damaging chemotherapeutic agents [1].
The structural similarity between this compound and prolyl-adenylate (prolyl-AMP) strongly suggests that its anticancer activity may involve interference with protein biosynthesis, specifically through inhibition of prolyl-tRNA synthetase function [1]. This mechanism would disrupt protein synthesis in rapidly proliferating cancer cells, leading to cell cycle arrest and ultimately cell death.
Figure 1: Proposed Molecular Mechanism of this compound Action
The diagram illustrates the dual mechanisms through which this compound is proposed to exert its anticancer effects. First, as a structural mimic of prolyl-AMP, this compound potentially inhibits prolyl-tRNA synthetase, disrupting the accurate charging of tRNA with proline and consequently impairing protein synthesis [1]. This mechanism would particularly affect cancer cells due to their heightened dependence on efficient protein synthesis for rapid proliferation.
Second, this compound regulates cell cycle progression at the G1 phase through inhibition of Cyclin D1 expression, preventing hyperphosphorylation of RB proteins [1]. The RB proteins remain in their active, hypophosphorylated forms, maintaining binding to E2F transcription factors and thus blocking entry into the S phase of the cell cycle. This dual mechanism of action—targeting both essential biosynthetic processes and specific cell cycle regulators—may explain the potent and broad-spectrum antitumor activity observed across various cancer cell lines, including those with resistant phenotypes.
Protection Strategy: The successful synthesis of this compound requires careful selection of protecting groups. For the 8-oxoadenosine component, a tert-butoxycarbonyl (Boc) group can be selectively introduced at the 7-NH function, serving as a pseudo-protecting group due to its steric effect that prevents phosphitylation of the unmasked 6-amino group [3]. The 5'-hydroxyl is typically protected with an acid-labile dimethoxytrityl (DMT) group, while the 2'-hydroxyl (in ribose-containing analogues) can be protected with a tert-butyldimethylsilyl (TBDMS) group [7].
Coupling Reaction Optimization: The key coupling between the nucleoside and proline components requires careful optimization. The use of 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) as an activator has proven superior to conventional tetrazole derivatives, providing higher coupling efficiencies and yields [4]. Reactions are typically performed under anhydrous conditions in aprotic solvents such as acetonitrile or dichloromethane.
Purification and Analysis: Crude products are purified using a combination of silica gel column chromatography and reverse-phase medium pressure liquid chromatography with C18-modified silica gel [1]. Characterization of intermediates and final products employs comprehensive spectroscopic methods including ¹H NMR (270 MHz), ¹³C NMR (68 MHz), and ³¹P NMR (109 MHz) spectroscopy [1]. The use of ³¹P NMR is particularly important for monitoring the formation of phosphoramidate linkages and detecting potential impurities.
Cell Culture Conditions: Antitumor activity evaluations typically utilize established cancer cell lines such as KB (human oral epidermoid carcinoma) and L1210 (murine lymphocytic leukemia) maintained in appropriate media supplemented with fetal bovine serum under standard conditions (37°C, 5% CO₂) [3] [1].
MTT Assay Protocol:
Cell Cycle Analysis: For mechanistic studies, cell cycle distribution can be analyzed using flow cytometry after propidium iodide staining of fixed cells [1]. This method allows quantification of the percentage of cells in G1, S, and G2/M phases, confirming G1 arrest induced by this compound treatment.
The chemical instability of natural this compound represents a significant challenge for its development as a therapeutic agent. The inherent methyl transfer activity of the O-methyl ester linkage leads to decomposition under basic conditions and even during chemical synthesis and isolation procedures [2]. This instability results in low isolation yields (approximately 27% for natural this compound) and complicates pharmaceutical development.
Stabilization Strategies:
Formulation Considerations: Development of appropriate formulation strategies is essential for in vivo administration. Potential approaches include aqueous solutions with pH adjustment to optimize stability, lyophilized powders for reconstitution, or nanoparticle-based delivery systems to enhance stability and target tumor tissues.
This compound and its analogues represent a promising class of nucleotide-based anticancer agents with a unique mechanism of action independent of p53 status. The successful development of synthetic methodologies, particularly using phosphoramidite chemistry, has enabled the preparation of diverse analogues for structure-activity relationship studies. Key findings include the essential nature of the L-proline residue and the adenine base for maintaining potent antitumor activity, while modifications to the ester linkage can improve stability with minimal impact on efficacy.
The O-ethyl ester derivative emerges as a particularly promising candidate for further development, combining sufficient aqueous stability with maintained antitumor potency. Future research should focus on mechanistic studies to fully elucidate the molecular target(s) of this compound, in vivo efficacy evaluation in relevant animal models, and optimization of pharmaceutical properties through additional structural modifications. The unique ability of this compound to induce G1 cell cycle arrest independently of p53 status positions it as a potential therapeutic option for cancers resistant to conventional DNA-damaging agents.
This compound is a naturally occurring nucleotide antibiotic characterized by a unique N-acyl phosphoramidate linkage connecting 8-oxoadenosine and L-proline moieties [1]. This structural feature is chemically distinct from natural phosphodiester linkages in nucleic acids and represents a significant synthetic challenge. This compound exists as a mixture of diastereomers due to chirality at the phosphorus atom, while its demethylated analog, this compound B, lacks this chiral center [1].
These compounds demonstrate potent anticancer activity across various tumor cell lines, functioning independently of p53 phenotypes, which suggests potential applicability against treatment-resistant cancers [1]. The synthetic access to these molecules enables structure-activity relationship studies and provides insights into the development of novel anticancer agents with unique mechanisms of action.
The successful synthesis of this compound and this compound B required innovative solutions to several challenging synthetic problems, particularly the stereoselective formation of the N-acyl phosphoramidate linkage [1].
Table 1: Anticancer Activity of this compound Compounds
| Compound | Structural Features | Anticancer Activity | p53 Dependence |
|---|---|---|---|
| This compound 1b (natural) | N-acyl phosphoramidate with chiral phosphorus | High activity (IC50 in nanomolar range) | Independent |
| This compound 1a (diastereomer) | N-acyl phosphoramidate with chiral phosphorus | Similar to 1b | Independent |
| This compound B | Demethylated analog (achiral phosphorus) ~10x less active than 1a/1b | Independent |
All this compound compounds were characterized by comprehensive spectroscopic methods. 13C NMR proved particularly valuable for distinguishing between diastereomers and identifying the natural product as the slower-eluting isomer [1]. The growth inhibitory activity was evaluated against various tumor cell lines using the MTT assay, demonstrating that these compounds represent promising candidates for a new class of anticancer agents with broad-spectrum activity [1].
Beyond the phosphoramidite approach used for this compound, several other methodologies exist for constructing phosphoramidate linkages:
Diagram 1: this compound Synthetic Workflow. The synthetic pathway illustrates key steps including Boc protection strategy and diastereomer separation [1].
The synthesis of this compound and its analogs represents a significant achievement in nucleoside antibiotic chemistry. The developed protocols enable access to these complex natural products and their derivatives for structure-activity relationship studies. The unique N-acyl phosphoramidate linkage, coupled with the promising anticancer profile of these compounds, makes them valuable candidates for further drug development. The methodologies described can also be adapted for the synthesis of other phosphoramidate-containing biomolecules with potential therapeutic applications.
1. Synthetic Strategy and Rationale The synthesis of a biotin–phosmidosine conjugate was designed to create a tool for isolating biomolecules that interact with this compound, a compound known to induce G1 phase cell cycle arrest and exhibit antitumor activity [1] [2]. The strategic decision to attach the biotin moiety to the 6-N position of the 7,8-dihydro-8-oxoadenine base was based on prior structure-activity relationship studies. These studies indicated that modifications at this position were tolerable and did not significantly diminish the antitumor activity of the molecule, unlike modifications to the prolyl or ribose components, which are critical for its function [1].
2. Key Synthetic Steps and Chemical Synthesis Protocol The synthesis is a multi-step process that involves preparing protected intermediates before final conjugation and deprotection. The following workflow outlines the key stages, with more detailed protocols and characterization data provided in the subsequent sections.
Diagram Title: this compound Biotin Conjugate Synthetic Route
Protocol 1: Synthesis of 6-N-Substituted Adenine Intermediate (Compound 14) [1]
Protocol 2: Conjugation with Biotin and Final Assembly [1] [2]
3. Analytical Data and Characterization The following table summarizes the key spectroscopic data for the final biotin-phosmidosine conjugate and its precursors, confirming their structural identity [1].
Table 1: Spectroscopic Characterization of Key Compounds
| Compound | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Mass Spectrometry (MS) | HPLC Retention Time (min) |
|---|---|---|---|---|
| Intermediate 14 | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source |
| Biotinylated Derivative 15 | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source |
| Protected Conjugate 18 | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source | Data not explicitly listed in source |
| Final Conjugate 3 | Characteristic peaks for ribose, proline, biotin, and ethyl ester. | Signal for the phosphoramidate linkage. | Molecular ion peak consistent with calculated mass. | A single major peak indicating purity. |
Note: The original publication confirms that all novel compounds were characterized by ¹H, ¹³C, and ³¹P NMR, as well as mass spectrometry, but the specific numerical data for each compound was not fully detailed in the abstracted content [1].
4. Proposed Mechanism of Action and Application Protocol this compound is known to induce G1 cell cycle arrest by inhibiting cyclin D1 expression, which subsequently leads to the inhibition of RB protein hyperphosphorylation by RB-kinases [1]. The biotin conjugate is designed to leverage this mechanism to identify the molecular targets of this compound.
Diagram Title: Proposed Antitumor Mechanism of this compound
Protocol 3: Using the Biotin-Conjugate for Target Protein Pull-Down [1]
5. Critical Notes for Researchers
The synthesis of a biotin-conjugate of this compound O-ethyl ester provides a valuable chemical tool for probing the mechanisms of G1 arrest antitumor drugs. The detailed protocols and mechanistic workflow outlined here should enable researchers in drug development to reproduce the synthesis and apply this conjugate to identify novel cellular targets involved in cell cycle regulation.
The following table summarizes advanced synthetic techniques that could be adapted for constructing the core structures of phosphorus-containing amino acid esters like phosmidosine O-ethyl ester.
| Methodology | Key Reaction | Catalyst/Conditions | Relevance & Key Outcomes |
|---|
| Enantioselective Hydrophosphorylation [1] | Pd-catalyzed addition of H-phosphonates to styrenes | Catalyst: Pd(allyl)Cl)₂ with chiral PC-Phos ligands. Additive: (PhO)₂P(O)OH. Key Factor: Ligand controls regioselectivity. | Access to chiral α- and β-aryl phosphonates with high enantioselectivity (up to 92% ee) and excellent regioselectivity (>95:5 rr). Ideal for building chiral phosphorus backbones. | | Base-Promoted Alkylation [2] | Direct alkylation of H-phosphinate esters | Base: LiHMDS. Conditions: Anhydrous THF, low temperature (-78°C to reflux), under inert atmosphere. Deoxygenation: Required for less reactive electrophiles (e.g., alkyl chlorides). | Forms a new P–C bond with a wide range of electrophiles, including primary chlorides and secondary iodides. Yields moderate to good (45%-95%). | | Catalyst-Free P–S Bond Formation [3] | Coupling of HP(O) compounds with disulfides | Conditions: Solvent-free, 50°C for 5-10 min or room temperature for 3h. Work-up: Simple aqueous extraction. | Nearly quantitative yields for phosphinothioates. Demonstrates efficient, green methods for modifying P-containing molecules, potentially adaptable for P–N or P–O bond formation. |
Based on the ligand-controlled hydrophosphorylation of styrenes [1], here is a detailed protocol that can serve as a reference for developing your own synthesis.
Reaction Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.
Reagents:
R_p)-PC10 (or its diastereomer for the opposite enantiomer, 12 mol%)Procedure:
³¹P NMR spectroscopy. The typical reaction time is 24-48 hours.Analysis and Characterization:
¹H or ³¹P NMR analysis of the crude mixture.³¹P NMR with a chiral shift reagent.Based on the search results, here are critical factors to consider for developing a successful synthesis:
Since a direct synthesis was not found, here is a potential research strategy and alternative approaches based on the broader literature.
The following table summarizes the key stabilization strategies and considerations derived from general phosphoramidite research, which can be adapted for sensitive analogues [1] [2] [3].
| Strategy | Methodology | Key Findings / Rationale |
|---|---|---|
| Low-Temperature Storage | Store phosphoramidites at -20°C under an inert atmosphere (e.g., argon) [1]. | Prevents degradation via hydrolysis and autocatalytic pathways; maintains integrity for months [1]. |
| Solvent Optimization | Use anhydrous, non-polar solvents like benzene for synthesis and storage, especially for azide-functionalized amidites [3]. | Polar solvents (e.g., acetonitrile) accelerate decomposition; benzene provided high stability (>90% after 6 hours at room temp) [3]. |
| Thermal Stability Assessment | Use Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to measure degradation onset temperature and energy release [2]. | Identifies compounds with poor thermal stability (Class 1 explosive risk); crucial for scaling up synthesis safely [2]. |
| On-Demand Flow Synthesis | Use immobilized activator column for immediate phosphoramidite synthesis from alcohols immediately before oligonucleotide synthesis [1]. | Bypasses storage instability; near-quantitative yields in minutes for sterically hindered and redox-unstable compounds [1]. |
This protocol provides a detailed methodology for assessing stability and handling phosphoramidites, based on techniques used in recent studies.
Objective: To quantify the degradation of a phosphoramidite compound over time under specific storage conditions [3].
Objective: To determine the thermal decomposition onset temperature and energy release profile of a phosphoramidite [2].
For compounds with extreme instability, traditional synthesis and storage may not be feasible. The following workflow diagram illustrates an on-demand flow synthesis approach that eliminates the need to store phosphoramidites.
When developing your own protocols for phosmidosine analogues, focus on these core principles derived from the literature:
Phosmidosine is a naturally occurring nucleotide antibiotic known for its potent antitumor activity and unique mechanism of action, which arrests cell growth at the G1 phase of the cell cycle [1] [2]. Its core structure consists of an 8-oxoadenosine residue linked to L-proline via a unique N-acyl phosphoramidate linkage [2]. A key challenge in the development of this compound as a therapeutic agent is its inherent chemical instability, particularly of the O-methyl ester and N-prolylphosphoramidate linkages under basic conditions [1].
To address this, chemically stabilized analogues have been synthesized, among which the phosphoramidothioate derivative represents a crucial modification. This Application Note details the synthesis, characterization, and biological evaluation of the phosphoramidothioate this compound analogue based on published research, providing a structured protocol for researchers in anticancer drug development.
The table below outlines the core structure of natural this compound and its key phosphoramidothioate analogue.
Table 1: Core Structure of Natural this compound and its Phosphoramidothioate Derivative
| Compound Name | Core Structural Features | Key Modification |
|---|---|---|
| Natural this compound | 8-oxoadenosine + L-Proline, connected via an N-acyl phosphoramidate linkage with an O-methyl ester [1] [2] | N/A |
| Phosphoramidothioate Derivative | 8-oxoadenosine + L-Proline, connected via an N-acyl phosphoramidothioate linkage [1] | One oxygen atom in the phosphoester group is replaced by sulfur. |
The following diagram illustrates the logical relationship between the natural compound, the stability challenge, and the design of the stabilized analogue.
The antitumor activities of synthesized this compound analogues were evaluated, revealing critical structure-activity relationships (SAR). The quantitative biological activity data is summarized in the table below.
Table 2: Antitumor Activity and Key Structure-Activity Relationships of this compound Analogues [1]
| Compound / Modification | Antitumor Activity | Key SAR Insight |
|---|---|---|
| Phosphoramidothioate Derivative | Maintained essentially similar antitumor activity, with a slight decrease in efficiency. | The phosphoramidothioate linkage is a bioisostere capable of preserving biological function. |
| L-Proline Replacement | Considerable decrease in activity when replaced with other L-amino acids or D-proline. | The L-prolyl moiety is essential for optimal activity. |
| 8-Oxoadenosine Base Replacement | Activity lost with uracil, cytosine, or guanine; maintained with adenine or 6-N-acetyladenine. | The 8-oxoadenine base is critical for activity [3]. |
| Simple Core Compound (11) | Exhibited weak cytotoxicity. | The complete, complex structure is needed for full potency. |
| Non-nucleotidic Materials (13) | No antitumor activity. | The nucleotide component is indispensable. |
This section outlines the generalized synthetic strategy for the phosphoramidothioate analogue. The core challenge involves the late-stage introduction of the sulfur atom to form the phosphoramidothioate linkage.
The synthesis proceeds through two main stages: coupling to form the intermediate, followed by sulfurization to create the final product.
Step 1: Coupling to Form the Phosphite Triester Intermediate
Step 2: Sulfurization to Form the Phosphoramidothioate Linkage
Step 3: Purification and Global Deprotection
The synthesis of the phosphoramidothioate derivative of this compound provides a viable path to a stabilized analogue with retained biological efficacy. The key takeaways for researchers are:
Note on Protocol Timeliness: The specific synthetic studies referenced are from the early 2000s. While the core chemistry remains valid, researchers are advised to consult recent literature for potential advancements in protecting group strategies, phosphitylating reagents, sulfurization agents (e.g., DDTT, Beaucage reagent), and purification techniques that could improve yields and efficiency.
The discovery of novel bioactive compounds is a cornerstone of pharmaceutical development. Phosphorus-containing molecules, in particular, have gained significant interest for their diverse biological activities and potential as therapeutic agents, including in anticancer research [1]. Bioactivity testing in cell culture is a critical step to evaluate these effects, requiring meticulous cell culture preparation and compound handling to ensure reliable and reproducible results.
A typical workflow for evaluating a novel compound like phosmidosine involves a logical sequence of steps, from cell preparation to data analysis. The diagram below outlines this general process.
Proper cell culture techniques are fundamental to the success of any bioactivity assay. The following protocols, adapted from established guides [2] [3], cover the essential steps.
The handling of the test compound is crucial for accurate bioactivity assessment. The principles below are derived from studies on novel phosphinanes and quaternary phosphonium compounds [1] [4].
Based on the research into similar phosphorus-based drug candidates, the following assays are highly relevant for evaluating this compound's bioactivity [1].
The table below summarizes expected outcomes from a comprehensive bioactivity study, based on the results from analogous phosphinane compounds [1].
| Assay Type | Key Parameter | Expected Outcome for a Potent Compound | Benchmark Comparison |
|---|---|---|---|
| Cytotoxicity | IC50 Value | ≤ 10 µM (single-digit micromolar activity) | More potent than standard drugs (e.g., Cisplatin) in some cases [1] |
| Apoptosis Induction | % Cells in Late Apoptosis | Significant increase (e.g., >85% in susceptible lines) | Dose-dependent activation of apoptosis pathway [1] |
| Anti-inflammatory | % Inhibition of IL-6 | Strong suppression (e.g., >70% reduction in secretion) | Indicates potential for modulating tumor microenvironment [1] |
Bioactive compounds often exert their effects by modulating key cellular signaling pathways. Phosphoinositide signaling, for example, is a universal regulatory system that affects cell proliferation, survival, and metabolism, and is often targeted in cancer research [5]. The diagram below illustrates a simplified, general view of such a pathway that could be investigated for this compound.
The MTT assay stands as a cornerstone method in cell biology for evaluating cell viability and proliferation, serving as an indispensable tool in cancer research and drug discovery. This colorimetric assay operates on the fundamental principle that mitochondrial dehydrogenases in metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. The intensity of the resulting purple color directly correlates with the number of viable cells and can be quantified spectrophotometrically at 570-590 nm, providing a reliable metric for cellular viability [1].
The MTT assay was originally developed as a non-radioactive alternative to tritiated thymidine incorporation for measuring cell proliferation, and it has since become particularly valuable for screening the cytotoxic effects of novel compounds like phosmidosine in anticancer research [2]. When cells undergo death due to exposure to cytotoxic agents, they rapidly lose their ability to reduce MTT, resulting in decreased formazan production. This characteristic makes the MTT assay exceptionally suitable for quantifying the dose-response relationships of potential chemotherapeutic agents, enabling researchers to determine IC50 values and establish potency rankings among compound variants [1].
It is crucial to recognize that MTT reduction serves as a marker reflecting overall viable cell metabolism rather than specifically measuring cell proliferation. This distinction is particularly important when investigating compounds like this compound that may alter cellular metabolism without necessarily affecting proliferation directly. Proper controls must be implemented to confirm specific effects on cell viability and distinguish them from general metabolic changes [2].
Robust experimental design is paramount for generating reliable and reproducible data when evaluating this compound's anticancer activity. The assay validation process should adhere to established guidelines to ensure pharmacological relevance and robustness of assay performance [3]. For novel assays, full validation comprising a 3-day plate uniformity study and replicate-experiment study is recommended to establish performance characteristics before screening compounds.
When designing MTT assays for this compound testing, several critical factors must be considered: cell line selection should encompass both cancer cell types relevant to this compound's suspected mechanism and appropriate normal cell controls to assess selectivity; dose range must be sufficiently broad to capture the complete dose-response curve, typically spanning 3-5 logarithmic concentrations; exposure time should be optimized to allow compound action while preventing confounding effects from over-confluence; and control groups must include blank (media only), vehicle control (DMSO), negative control (untreated cells), and positive control (known cytotoxic agent) [3] [2].
Table 1: Essential Experimental Parameters for MTT Assay with this compound
| Parameter | Recommended Specification | Rationale |
|---|---|---|
| Cell Density | 1,000-50,000 cells/well (96-well plate) | Prevents over- or under-confluence; must be optimized for each cell line |
| This compound Concentration Range | 0.1 µM - 100 µM (serial dilutions) | Captures complete dose-response relationship |
| DMSO Concentration | ≤0.5% final concentration | Minimizes solvent toxicity while maintaining compound solubility |
| Compound Exposure Time | 24-72 hours | Allows adequate time for drug action |
| MTT Incubation Period | 2-4 hours | Optimizes formazan production without cytotoxicity |
| Number of Replicates | ≥3 biological replicates with ≥3 technical replicates each | Ensures statistical power and reliability |
| Positive Control | 10 µM cisplatin or similar cytotoxic agent | Validates assay sensitivity and performance |
Rigorous assay validation must precede screening to ensure data quality and reliability. According to the Assay Guidance Manual, validation should include reagent stability testing, reaction stability assessment over the projected assay time, and DMSO compatibility studies [3]. The plate uniformity assessment should evaluate three critical signal types: "Max" signal (untreated control cells), "Min" signal (background, typically cell-free wells), and "Mid" signal (IC50 concentration of reference inhibitor) [3].
For this compound screening, DMSO compatibility must be confirmed early in validation, as test compounds are typically delivered in 100% DMSO. The final DMSO concentration should be kept under 1% unless demonstrated that higher concentrations can be tolerated by the cells [3]. Additionally, edge effects should be evaluated by comparing growth and formazan production in peripheral versus central wells, with appropriate measures taken to minimize evaporation if significant effects are detected.
The MTT assay requires specific reagents, equipment, and consumables to ensure consistent and reproducible results. Essential cell culture components include appropriate cell lines, complete growth medium, phosphate-buffered saline (PBS), trypsin-EDTA solution, and dimethyl sulfoxide (DMSO). Specialized assay reagents comprise MTT reagent, solubilization solution, and this compound test compound. Necessary equipment encompasses a CO₂ incubator, biological safety cabinet, microplate-compatible centrifuge, multichannel pipettes, and a microplate reader capable of measuring absorbance at 570 nm with a reference wavelength of 630 nm [1] [2].
Critical consumables include sterile 96-well or 384-well flat-bottom plates, sterile reagent reservoirs, and light-protected containers for MTT storage. For advanced screening applications, automated liquid handling systems can significantly enhance throughput and reproducibility while minimizing human error [4]. The I.DOT Liquid Handler, for instance, enables researchers to create gradients of concentrations and volumes of assay components, facilitating systematic exploration of different variables on assay outcomes during optimization phases [4].
MTT Solution Preparation: Dissolve MTT powder in Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to a final concentration of 5 mg/mL. Mix thoroughly by vortexing or sonication until completely dissolved, then filter-sterilize through a 0.2 µM filter into a sterile, light-protected container. Store protected from light at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use. Do not store MTT solution at 4°C for more than a few days to maintain optimal performance [1] [2].
Solubilization Solution Preparation: In a ventilated fume hood, prepare a solution containing 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add sodium dodecyl sulfate (SDS) to a final concentration of 16% (wt/vol) and dissolve completely. Adjust the pH to 4.7 and store at room temperature to avoid SDS precipitation. If precipitate forms, warm to 37°C and mix to resolubilize [2]. Alternatively, Abcam's protocol recommends using 4 mM HCl with 0.1% NP-40 in isopropanol as a solubilization solution [1].
This compound Stock Solution Preparation: Prepare this compound stock solution in 100% DMSO at a concentration 200-500 times higher than the highest test concentration. Aliquot and store according to the compound's stability profile. During assay setup, dilute the stock solution in culture medium to achieve the desired final concentrations, ensuring that the DMSO concentration does not exceed 0.5% in the final assay volume unless previously validated for higher concentrations [3].
The assay begins with careful preparation of cells and systematic compound application. Harvest exponentially growing cells by standard trypsinization procedure, count using a hemocytometer or automated cell counter, and dilute to appropriate density in complete growth medium. Seed cells in 96-well or 384-well plates at optimal density in a volume of 100 µL per well. Include background control wells containing culture medium without cells. Pre-incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment and resumption of log-phase growth [1] [2].
Following the recovery period, prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Remove plates from the incubator and carefully add prepared compound solutions to treatment wells. Maintain vehicle control wells receiving equivalent DMSO concentrations without this compound, positive control wells with a known cytotoxic agent, and negative control wells with culture medium only. Return plates to the incubator for the predetermined treatment duration (typically 24-72 hours) [1].
After the compound treatment period, prepare the MTT working solution by diluting the 5 mg/mL stock in serum-free medium to a final concentration of 0.5 mg/mL. Carefully remove the culture medium from all wells using a multichannel pipette or by gentle inversion of the plate. For adherent cells, carefully aspirate the media without disturbing the cell monolayer. For suspension cells, centrifuge the plate at 1,000 × g for 5 minutes before careful aspiration [1].
Add 100 µL of the MTT working solution to each well, including background control wells. Return the plate to the 37°C incubator and incubate for 2-4 hours, protected from light. The optimal incubation time varies by cell type and should be determined during assay optimization. After incubation, examine wells microscopically for the formation of intracellular purple formazan crystals [2].
Carefully remove the MTT solution without disturbing the formazan crystals. Add 150 µL of solubilization solution to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to facilitate complete dissolution of the formazan crystals. If crystals persist, pipette the solution gently or extend the shaking time. The solution should become homogeneous with no visible particulate matter before proceeding with absorbance measurement [1].
Once formazan crystals are completely dissolved, measure the absorbance within 1 hour using a microplate reader. Set the detection wavelength to 570 nm with a reference wavelength of 630 nm to correct for background interference. Read all wells systematically, ensuring proper plate orientation and consistent reading parameters across all samples [1].
Following data acquisition, perform initial quality control assessments to ensure assay validity. The positive control should show significant reduction in absorbance compared to vehicle controls, confirming assay sensitivity. Background absorbance (media with MTT but no cells) should be low, typically <0.1 AU. Vehicle control wells should demonstrate robust signal with coefficient of variation (CV) typically <20% across replicates [3]. Data from plates failing these quality control metrics should be excluded from analysis.
Proper data analysis is crucial for accurate interpretation of this compound's cytotoxic effects. Begin by calculating the average absorbance for each set of replicates. Subtract the average absorbance of the background control wells (media with MTT but no cells) from all sample readings to obtain corrected absorbance values [1].
Normalize the corrected absorbance values to express cell viability as a percentage relative to untreated controls using the formula:
% Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) × 100
For calculation of % Cytotoxicity, use:
% Cytotoxicity = 100 - % Cell Viability
Alternatively, % Cytotoxicity can be calculated directly as:
% Cytotoxicity = [(Control - Sample) / Control] × 100 [1]
Table 2: Data Analysis Parameters and Calculations for MTT Assay
| Parameter | Calculation Method | Interpretation | |---------------|------------------------|-------------------| | Corrected Absorbance | Sample Absorbance - Background Absorbance | Removes interference from medium components | | % Viability | (Treated Absorbance / Control Absorbance) × 100 | Percentage of viable cells relative to control | | % Cytotoxicity | 100 - % Viability | Direct measure of compound-induced cell death | | IC50 Value | Nonlinear regression of dose-response curve | Concentration causing 50% reduction in viability | | Z'-Factor | 1 - [(3×SDₚ + 3×SDₙ) / |μₚ - μₙ|] | Assay quality assessment (Z'>0.5 acceptable) |
After normalization, perform appropriate statistical analyses to determine significance. For comparison between treatment groups and controls, use Student's t-test for pairwise comparisons or ANOVA with post-hoc testing for multiple comparisons. Calculate standard deviation or standard error of the mean for each treatment group to assess variability [3].
For dose-response studies, fit normalized data to a four-parameter logistic curve to determine the IC50 value (half-maximal inhibitory concentration) of this compound. The following equation describes the typical sigmoidal dose-response relationship:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) × HillSlope))
Where Y is the response, X is the logarithm of concentration, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness of the curve. Most curve-fitting software can calculate these parameters along with their confidence intervals [2].
The MTT assay, while robust, can present technical challenges that require troubleshooting for optimal performance. High background absorbance often results from incomplete removal of culture medium containing phenol red or serum interference. To mitigate this, use serum-free medium during MTT incubation and ensure thorough washing before adding MTT solution [1]. Low formazan signal may stem from insufficient cell numbers, suboptimal MTT concentration, or inadequate incubation time. Re-optimize cell seeding density and extend MTT incubation period while monitoring for potential MTT cytotoxicity with extended exposure [2].
Precipitate formation in solubilization solution can hinder complete formazan dissolution. Warm the solubilization solution to 37°C and ensure thorough mixing. If using SDS-containing solutions, maintain them at room temperature to prevent precipitation. Inconsistent results across replicates often stem from uneven cell seeding, temperature gradients during incubation, or pipetting inaccuracies. Use automated liquid handling systems where possible, ensure complete medium mixing before cell seeding, and verify incubator temperature and CO₂ uniformity [4].
Assay optimization is crucial for reliable this compound evaluation. Cell seeding density optimization should precede formal experiments by testing a range of densities and selecting one that yields mid-range absorbance (0.8-1.2 AU) in control wells after treatment period. MTT incubation time optimization requires balancing signal intensity against potential cytotoxicity, typically between 2-4 hours [2].
Chemical interference can significantly impact results, as reducing compounds including ascorbic acid, sulfhydryl-containing compounds, and certain antioxidants can non-enzymatically reduce MTT, leading to false negatives. Include compound-only controls (this compound in medium with MTT but no cells) to detect such interference [2]. For novel compounds like this compound with potentially unknown chemical properties, this control is essential.
Assay validation should confirm linearity between cell number and absorbance under optimized conditions. The dynamic range typically spans 1,000-50,000 cells/well for most mammalian cell lines. Calculate the Z'-factor as a measure of assay quality: Z'-factor = 1 - [(3×SDₚ + 3×SDₙ) / |μₚ - μₙ|], where SDₚ and SDₙ are standard deviations of positive and negative controls, and μₚ and μₙ are their means. Z'-factor >0.5 indicates excellent assay quality suitable for screening [3].
This compound may exert its anticancer effects through modulation of phosphoinositide signaling pathways, which are universal signaling entities regulating cell proliferation, survival, and metabolism [5]. These pathways involve phosphorylation of phosphatidylinositol (PtdIns) at the 3, 4, and/or 5 positions of the inositol ring, producing various phosphoinositides including PI3P, PI4P, PI5P (monophosphates), PI(3,4)P2, PI(3,5)P2, PI(4,5)P2 (diphosphates), and PI(3,4,5)P3 (triphosphate) [5].
The MTT assay can be integrated with pathway-specific investigations to elucidate this compound's mechanism of action. By combining viability assessment with Western blotting of key pathway components or fluorescent probes for specific phosphoinositides, researchers can correlate cytotoxicity with pathway modulation. The most studied phosphoinositide, PI(3,4,5)P3, is synthesized from PI(4,5)P2 by PI3K Class I and dephosphorylated by PTEN, both central mediators of receptor tyrosine kinase-induced Akt signaling [5].
Diagram 1: Phosphoinositide signaling pathway illustrating potential targets for this compound anticancer activity. This compound may modulate key enzymes in this pathway, leading to reduced cell survival and proliferation.
The MTT assay can be adapted for high-throughput screening of this compound analogs or combination therapies. Miniaturization to 384-well or 1536-well formats significantly increases throughput while reducing reagent consumption and compound requirements. Automated liquid handling systems enhance precision and efficiency, with instruments like the I.DOT Liquid Handler enabling rapid dispensing of cells, compounds, and reagents across multiple plates [4].
For high-throughput applications, validation requirements become more stringent. The Assay Guidance Manual recommends comprehensive plate uniformity assessments using interleaved-signal formats with "Max," "Min," and "Mid" signals distributed across plates. This design evaluates signal uniformity and separation capability essential for reliable screening [3]. Additionally, stability studies must confirm reagent stability under storage conditions and during daily operations, particularly for critical reagents like MTT solution and this compound stocks [3].
Advanced screening approaches may incorporate multiplexing with other assay types to gain additional information from the same well. For example, combining MTT with LDH release assays can distinguish cytostatic from cytotoxic effects, while multiplexing with apoptosis markers can provide mechanistic insights into this compound's mode of action [2].
Diagram 2: Complete MTT assay workflow for evaluating this compound anticancer activity, highlighting critical steps and quality control checkpoints throughout the process.
The MTT assay provides a robust, well-established methodology for evaluating the anticancer activity of this compound and related compounds. Through careful attention to experimental design, assay validation, and troubleshooting, researchers can generate reliable, reproducible data on compound cytotoxicity. Integration with mechanistic studies involving phosphoinositide signaling pathways can further elucidate the molecular basis of this compound's anticancer effects, potentially revealing novel targets for therapeutic intervention.
As drug discovery evolves toward more physiologically relevant models, the MTT assay may be adapted to advanced systems such as 3D organoid cultures, which better recapitulate tissue architecture and cellular composition. However, regardless of the model system, the fundamental principles of proper assay design, validation, and interpretation remain essential for meaningful evaluation of potential anticancer agents like this compound [6].
This compound is a nucleotide antibiotic first isolated from the fermentation broth of Streptomyces sp. strain RK-16, characterized by a unique structure comprising 8-oxoadenosine and L-proline connected via an N-acyl phosphoramidate linkage [1]. This novel antibiotic initially attracted scientific interest due to its potent antifungal activity, specifically inhibiting spore formation in Botrytis cinerea at remarkably low concentrations of 0.25 μg/mL [1]. Subsequent research revealed that this compound and its derivatives, particularly this compound B, possess significant growth-regulatory effects on mammalian cells, demonstrating intriguing cell cycle inhibitory properties and morphology reversion activity in transformed cell lines [2]. These findings have positioned this compound as a promising candidate for anticancer drug development, especially given its ability to exert cytotoxic effects independent of p53 tumor suppressor status, potentially overcoming a common resistance mechanism in cancer therapy [3].
The structural complexity of this compound presents unique challenges and opportunities for pharmaceutical development. The compound features a chiral center at the phosphorus atom of the N-acyl phosphoramidate linkage, while its demethylated derivative, this compound B, lacks this chirality [3]. Initial synthetic approaches have successfully established routes for producing both natural this compound diastereomers and this compound B, enabling more extensive biological evaluation [3]. Research indicates that the prolyl group in this compound derivatives plays a critical role in their biological activity, as modifications to this moiety can abolish both cell cycle progression inhibition and morphological reversion capabilities [2]. This application note provides a comprehensive framework for evaluating the growth inhibitory activity of this compound compounds, encompassing detailed protocols, data analysis methods, and mechanistic insights to support ongoing drug discovery efforts.
Extensive evaluation of this compound derivatives has revealed potent growth inhibitory effects across various tumor cell lines. The MTT assay, which measures cellular metabolic activity as a proxy for cell viability, has been employed to quantify these effects systematically. Research demonstrates that this compound diastereomers exhibit approximately 10-fold higher anticancer activity compared to this compound B, with both diastereomers showing similar potency despite their structural differences at the phosphorus center [3]. This suggests that the methyl group contribution to the phosphoramidate linkage significantly enhances the compound's biological activity, though the specific stereochemistry at phosphorus may play a less critical role.
Table 1: Growth Inhibitory Activity of this compound Derivatives
| Cell Line/System | This compound 1a (Activity) | This compound 1b (Activity) | This compound B (Activity) | Key Observations |
|---|---|---|---|---|
| src-transformed NRK cells | Not tested | Not tested | Active | Inhibition of cell cycle progression and morphological reversion [2] |
| Various tumor cells | High activity (IC50 values in μM range) | High activity (IC50 values in μM range) | Moderate activity (approx. 10x less potent) | Activity independent of p53 status [3] |
| Botrytis cinerea | Not tested | Not tested | Active at 0.25 μg/mL | Original antifungal activity, inhibition of spore formation [1] |
A particularly significant finding is that this compound derivatives exhibit characteristic inhibitory activities against cancer cells independent of their p53 phenotypes [3]. This property is highly valuable in oncology drug development, as many conventional chemotherapeutic agents rely on functional p53 signaling to induce apoptosis, and tumors frequently develop resistance through p53 pathway mutations. The ability of this compound compounds to circumvent this common resistance mechanism suggests they may act through novel signaling pathways or alternative cell death mechanisms that do not require p53 mediation, potentially expanding their therapeutic utility against treatment-resistant malignancies.
Beyond direct growth inhibition, this compound exhibits a fascinating biological phenomenon known as morphology reversion activity in src-transformed NRK cells [2]. This effect involves the restoration of normal cellular morphology in transformed cells, accompanied by inhibition of cell cycle progression. The morphological reversion is not merely a cosmetic change but represents a fundamental alteration in cell behavior toward a more normalized phenotype. Research has demonstrated that this activity is structurally dependent, as this compound C, which lacks the prolyl group, shows no detransforming activity, highlighting the critical role of this specific structural moiety [2].
Table 2: Comparative Bioactivity of this compound Derivatives
| Activity Type | This compound | This compound B | This compound C | Structural Requirement |
|---|---|---|---|---|
| Morphology reversion | Active | Active | Inactive | Requires prolyl group [2] |
| Cell cycle inhibition | Active | Active | Inactive | Requires prolyl group [2] |
| Antifungal activity | Active (spore inhibition) | Not reported | Not reported | Original isolation parameter [1] |
| Anticancer activity | High | Moderate (10x less) | Not reported | Enhanced by methyl phosphate [3] |
The morphology reversion activity suggests that this compound may target fundamental processes involved in maintaining the transformed state of cancer cells. This effect goes beyond simple cytotoxicity and indicates potential differentiation-inducing or transformation-reversing capabilities that could be therapeutically valuable. The simultaneous inhibition of cell cycle progression and induction of morphological reversion positions this compound as a multi-functional agent with a unique mechanism of action distinct from conventional cytotoxic drugs, potentially offering improved therapeutic indices and reduced side effects through more selective action on transformed cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable, colorimetric method for quantifying cell viability and proliferation in response to this compound treatment. This protocol has been optimized for evaluating this compound derivatives across various tumor cell lines, enabling standardized comparison of compound potency [3].
Protocol Steps:
Critical Considerations:
The morphology reversion assay evaluates the ability of this compound to restore normal morphology in transformed cells, providing insights beyond simple growth inhibition [2]. This protocol specifically applies to src-transformed NRK cells but can be adapted to other transformed cell lines with appropriate modifications.
Protocol Steps:
Critical Considerations:
While the complete mechanism of action of this compound remains under investigation, several key insights have emerged from current research. The compound's ability to induce both growth inhibition and morphological reversion suggests action on fundamental cellular processes that regulate both proliferation and cell shape determination. The structural similarity to nucleotide derivatives suggests potential interaction with purinergic signaling pathways or kinase/phosphatase activities that govern cell cycle progression and cytoskeletal organization [2] [3].
The critical requirement of the prolyl group for activity indicates that this compound may function as a molecular mimic of natural proline-containing signaling molecules or may specifically target protein-protein interaction domains such as SH3 domains that recognize proline-rich motifs [2]. This potential mechanism aligns with the observed morphology reversion activity, as cytoskeletal organization and cell shape are largely controlled by multiprotein complexes nucleated by scaffold proteins containing such interaction domains. Additionally, the nucleotide component of this compound may enable interaction with adenosine receptors or kinase ATP-binding sites, potentially explaining the growth inhibitory effects through modulation of signaling pathways that control proliferation.
Research on related compounds provides additional mechanistic insights. Studies with phosphatase inhibitors have demonstrated that modulation of phosphatase activity can significantly alter cellular responses to growth-regulatory cytokines like tumor necrosis factor (TNF) [4]. Specifically, inhibitors of phosphotyrosine phosphatases (e.g., orthovanadate) and phosphoserine/phosphothreonine-specific phosphatases (e.g., okadaic acid) can block both antiproliferative and proliferative effects of TNF on various cell types [4]. This suggests that this compound might exert its effects through regulation of phosphatase activities or interference with phosphorylation-dependent signaling cascades that control cell cycle progression and morphological transformation.
The diagram above illustrates a hypothetical signaling pathway for this compound activity, integrating current understanding of its biological effects. This model proposes that this compound interacts with a putative cellular receptor or direct molecular target, leading to modulation of phosphatase activities or related signaling components. These initial molecular events then trigger parallel downstream consequences: induction of cell cycle arrest through p53-independent mechanisms, and reorganization of cytoskeletal elements that manifest as morphological reversion. The convergence of these pathways ultimately results in the observed growth inhibition of transformed cells while promoting a more normalized cellular phenotype.
The p53-independent action of this compound represents a particularly valuable mechanistic aspect, as it suggests potential efficacy against tumors with compromised p53 function, which constitute more than half of all human cancers. This property distinguishes this compound from many conventional chemotherapeutic agents that rely on functional p53 signaling to induce apoptosis, potentially expanding its therapeutic utility against treatment-resistant malignancies.
The unique biological activities of this compound derivatives present multiple promising avenues for therapeutic development and basic research. The dual functionality of these compounds—simultaneously inhibiting proliferation and reversing transformation-associated morphology—suggests potential as multi-mechanistic anticancer agents with potential advantages over single-target therapies. The ability to circumvent p53-mediated resistance mechanisms further enhances their translational potential [3].
Priority Research Applications:
Future Development Priorities:
The research workflow diagram above outlines a systematic approach for advancing this compound compounds through the drug development pipeline. This iterative process begins with compound isolation or synthesis, proceeds through comprehensive in vitro characterization including MTT assays and morphology assessment, then advances to mechanism of action studies that inform subsequent compound optimization. The feedback loops between later and earlier stages allow continuous refinement of both compounds and biological understanding, ultimately supporting the transition of promising candidates into preclinical and clinical evaluation.
This compound represents a promising structural class with unique biological activities that merit continued investigation. The application notes and protocols provided herein establish a framework for standardized evaluation of growth inhibitory and morphology-reverting properties, enabling more systematic structure-activity relationship studies and mechanism of action investigations. The p53-independent activity profile of these compounds offers particular promise for addressing unmet needs in oncology therapeutics, especially for tumors resistant to conventional DNA-damaging agents. As research advances, this compound derivatives may yield novel therapeutic candidates with multi-mechanistic action against transformed cells, potentially leading to improved treatment options for cancer patients.
Phosmidosine arrests the cell cycle at a specific point in the early G1 phase, before the restriction point [1]. This action is mediated by its direct effect on key cell cycle regulators:
The following table summarizes its core biological activities.
| Biological Activity | Observed Effect | Experimental Model |
|---|---|---|
| Cell Cycle Arrest | Irreversible arrest in the G1 phase [1]. | Human lung fibroblast WI-38 cells; mouse tsFT210 cells [1]. |
| Key Molecular Target | Inhibition of cyclin D1 expression and subsequent RB protein hyperphosphorylation [1]. | Human lung fibroblast WI-38 cells [1]. |
| Detransforming Activity | Reversion of transformed cell morphology to normal [2]. | src-transformed NRK cells [2]. |
| Antifungal Activity | Inhibition of spore formation [3]. | Botrytis cinerea [3]. |
The antitumor activity of this compound is highly dependent on its specific chemical structure [2] [4]. Key findings from synthetic efforts are summarized below.
| Structural Feature | Modification | Impact on Activity & Stability |
|---|---|---|
| O-Methyl Ester | Replacement with O-ethyl ester (this compound B) | Improved chemical stability in aqueous solution while retaining antitumor activity [4]. |
| l-Prolyl Group | Replacement with other L-amino acids or D-proline | Drastic reduction or complete loss of antitumor activity [2] [4]. |
| Phosphoramidate Linkage | Replacement with a phosphoramidothioate group | Retained antitumor activity, though with slightly reduced efficacy [4]. |
| Nucleotidic Core | Removal of the nucleotidic structure | Resulted in loss of cytotoxicity, indicating the core is essential for activity [4]. |
Based on the literature, here are detailed protocols for key experiments investigating this compound's activity.
This protocol is used to determine the phase of cell cycle arrest.
This protocol measures cell viability and proliferation.
This protocol confirms the proposed mechanism of action at the protein level.
The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound and a general workflow for its evaluation.
Diagram 1: Proposed mechanism of this compound-induced G1 arrest. This compound inhibits cyclin D1 expression, which disrupts the CDK-RB activation pathway, preventing the G1/S transition.
Diagram 2: A proposed workflow for evaluating this compound and its analogues, from synthesis to functional analysis.
This compound is a structurally unique nucleotide antibiotic that functions as a potent G1-specific cell cycle inhibitor. Its defined mechanism of action, targeting the cyclin D1/RB pathway, and its detransforming activity make it a valuable tool for cell cycle research and a promising lead compound for antitumor drug development. Future work should focus on:
1.0 Introduction Phosphoramidates, particularly P-stereogenic compounds like the natural antibiotic phosmidosine, are of significant importance in medicinal chemistry and drug discovery [1]. The configuration at the phosphorus atom can profoundly influence the biological activity and metabolic processing of these molecules [2]. Historically, compounds like phosphoramidate prodrugs (ProTides) were synthesized as 1:1 mixtures of diastereomers (Rp and Sp) at phosphorus, necessitating difficult and often inefficient separation procedures post-synthesis [2]. These separations, whether by crystallization or chromatography, proved challenging to scale up and were a bottleneck in the development of drugs like Sofosbuvir [2] [1]. This application note outlines a modern, catalytic diastereoselective synthesis strategy that provides a scalable pathway to enantiomerically enriched P-stereogenic phosphoramidates, which can serve as key intermediates for the stereoselective total synthesis of this compound and related compounds [1].
2.0 Comparative Analysis of Purification and Synthesis Strategies The table below summarizes the key characteristics of the traditional separation methods versus the contemporary stereoselective synthesis approach.
Table 1: Comparison of Strategies for Obtaining P-Stereogenic Phosphoramidates
| Strategy | Key Feature | Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) | Efficiency & Scalability | Primary Challenge |
|---|---|---|---|---|
| Traditional Diastereomer Separation [2] | Separation of Rp/Sp mixtures post-synthesis via recrystallization or chromatography. | Varies; often starts at 1:1. | Low to moderate; chromatographic separation is often difficult and costly. | Inefficient and wasteful, especially at the end of a multi-step synthesis. |
| Chiral Auxiliary Methods [2] [1] | Uses a chiral auxiliary on the phosphoramidating reagent to induce stereochemistry. | Moderate to high. | Moderate; requires synthesis and purification of often unstable auxiliary. | Limited substrate scope and challenges in auxiliary recycling. |
| Copper-Catalyzed Diastereoselective Synthesis [2] | Catalytic method for direct synthesis of diastereomeric-enriched ProTides. | Up to 1:7 (Rp:Sp) favoring the Sp isomer. | Moderate (37% yield reported); simpler setup. | Requires optimization of base and ligand; moderate yield. |
| Yttrium-Catalyzed Enantioselective Desymmetrization (Recommended) [1] | One-pot, catalytic desymmetrization of an achiral phosphorodichloridate. | Up to 96:4 e.r. | High (87% yield reported); modular and scalable. | Requires synthesis of a specific achiral reagent (oxazolidinyl phosphorodichloridate). |
3.0 Detailed Experimental Protocol: Yttrium-Catalyzed Synthesis
This protocol is adapted from recent literature for the synthesis of P-stereogenic phosphoramidates as trifunctional building blocks [1].
3.1 Principle A chiral yttrium catalyst complex performs an enantioselective ring-opening of an achiral, prochiral oxazolidinyl phosphorodichloridate with a phenol. The resulting chlorophosphoramidate intermediate then undergoes a stereospecific amination with an amine, all in one pot, to yield the P-stereogenic phosphoramidate with high enantiomeric ratio.
3.2 Materials
3.3 Step-by-Step Procedure
Diagram: Experimental Workflow for Stereoselective Synthesis
4.0 Critical Parameters for Success
5.0 Concluding Remarks The move away from traditional purification of diastereomeric mixtures towards innovative, catalytic stereoselective synthesis represents a paradigm shift in the field of P-chiral chemistry. The yttrium-catalyzed desymmetrization protocol provides a robust, scalable, and modular route to key P-stereogenic building blocks. This approach directly addresses the "phosphate problem" in complex molecule synthesis, enabling more efficient access to important targets like this compound and modern ProTide-based therapeutics.
References
Based on general research into phosphorylated biomolecules and organophosphorus compounds in aqueous solutions, the stability of a molecule like phosmidosine can be influenced by several factors. The following table summarizes the primary concerns.
| Factor | Impact on Stability | Underlying Cause |
|---|---|---|
| pH of Solution [1] | Degradation rate highly pH-dependent; optimal stability often near neutral pH. | Acidic/basic conditions catalyze hydrolysis of phosphate ester bonds (e.g., P-O, P-N cleavage). |
| Temperature [1] [2] | Higher temperatures significantly increase degradation rate. | Increased molecular kinetic energy; accelerates chemical reactions and enzyme activity (kinases, phosphatases). |
| Enzymatic Activity [1] | Rapid dephosphorylation or phosphorylation by contaminating enzymes. | Presence of phosphatases (remove phosphate) or kinases (add phosphate) alters molecular structure. |
| Presence of Metal Ions | Can catalyze decomposition reactions. | Metal ions (e.g., Cu²⁺) can facilitate oxidation or hydrolysis of phosphorus centers [3]. |
| Storage Time [1] | Stability decreases over time, even in sub-optimal conditions. | Cumulative effect of slow hydrolysis and/or oxidative processes. |
To systematically diagnose stability issues, you can adapt the following experimental workflows. The core principle is to use Reverse Phase Protein Microarray (RPMA) analysis, a highly sensitive method for quantifying phosphorylated proteins and, by extension, other phosphorylated molecules [1].
This protocol helps determine the intrinsic stability of this compound under different conditions.
The workflow for this diagnostic process can be visualized as follows:
If you suspect contamination with phosphatases or kinases is the problem, this targeted protocol can confirm it.
The single most critical step is immediate stabilization post-preparation [1]. The instant a solution is prepared, degradation processes begin. You must either flash-freeze, chemically stabilize, or lyse the sample with an appropriate inhibitor cocktail as quickly as possible to preserve its state. Documenting the exact time from preparation to stabilization is crucial for quality control [1].
Run a side-by-side comparison. Prepare this compound in your standard aqueous solution and in a stabilized, denaturing lysis buffer (containing SDS and inhibitors). Incubate both for a short time and analyze via RPMA. A marked difference in signal confirms the solution conditions are to blame.
Inconsistency often points to variable contamination with enzymes or differences in handling.
RNA phospho-methylation is a distinct type of RNA modification where a methyl group is added to a phosphate group in the RNA backbone, rather than to a nucleobase. This modification is crucial for regulating RNA's cellular functions and protecting it from degradation [1].
The key enzymes involved in this process in humans are:
Preventing this methylation typically involves targeting these specific enzymes or the RNAs they act upon.
The table below summarizes common issues, their potential causes, and solutions for experiments aimed at controlling RNA phospho-methylation.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High Methylation After Inhibition | Incomplete enzyme inhibition | Optimize inhibitor concentration/duration; use a combination of genetic (e.g., siRNA) and chemical inhibition [1]. |
| Non-specific Effects | Off-target effects of inhibitor | Employ controlled experiments; validate findings with rescue experiments (re-introduce active enzyme) [1]. |
| Low RNA Yield/Quality | RNA degradation during processing | Use RNase-free conditions; include denaturing gels in analysis to check for RNA integrity [1] [2]. |
| Inconsistent Detection | Inefficient gel shift or antibody binding | Include robust positive/negative controls; confirm specificity of detection method (e.g., antibodies, gel-shift assays) [1] [2]. |
While the search results do not provide a full step-by-step protocol, they highlight two critical methodologies you can adapt.
1. Gel-shift Assay for Detection This method, described by [1], detects and quantifies α-monophosphate methylation from small amounts of total RNA (as low as 10-100 ng). The core principle relies on the methyl group altering the RNA's mobility on a gel.
2. General Workflow for Methylation Inhibition Studies The diagram below outlines a logical experimental workflow for studying phospho-methylation inhibition, incorporating elements from the search results.
Since "phosmidosine" is a highly specific term not covered in the general literature found, I suggest these next steps for your research:
The table below summarizes the core techniques identified for separating PI positional isomers.
| Method Name | Core Principle | Separation Achieved | Key Details |
|---|---|---|---|
| Derivatization with PEC [1] | Derivatization of PI isomers to pentakis-[(R)-1-phenylethylcarbamate] (PEC) derivatives, followed by Reversed-Phase HPLC. | Full separation of all six positional isomers (1-PI, 2-PI, 3-PI, 4-PI, 5-PI, 6-PI). | Resolves diastereomers (e.g., 1-PI vs. 3-PI) that co-elute in normal-phase methods. |
| PRMC-MS [2] | Phosphate group methylation and separation on a chiral stationary phase (cellulose tris(3,5-dichlorophenylcarbamate)), coupled with Mass Spectrometry. | Simultaneous separation and quantification of eight phosphoinositide classes, including PIP and PIP2 regioisomers. | Effective for complex biological samples (e.g., cell and tissue extracts). |
| Two-Step 1D TLC [3] | Two successive developments in different solvent systems on the same TLC plate. | Separates PI(4,5)P2, PI(4)P, PI, PC, PA, and PE. | A quick method for routine separation of major phospholipids, but not for positional PI isomers. |
The primary difficulty in separating PI diastereomers like 1-PI and 3-PI stems from molecular structure. The two chiral centers (the sn-2 carbon of the glycerol backbone and the inositol ring carbon being substituted) are separated by more than four chemical bonds, making them notoriously difficult to resolve with standard normal-phase or reversed-phase columns [1].
The PEC derivatization method overcomes this by creating bulky carbamate derivatives at the free hydroxyl positions on the inositol ring. This significantly alters the physical properties of the isomers, allowing a standard reversed-phase column to resolve them based on the slight differences in their three-dimensional structure [1].
The PRMC-MS method uses a chiral stationary phase, which has a built-in molecular architecture that can differentially interact with and separate the various phosphoinositide regioisomers based on their spatial configuration, not just their hydrophobicity [2].
For researchers aiming to separate and analyze PI diastereomers, the derivatization method followed by reversed-phase HPLC is a robust approach. The workflow below outlines the key steps involved in this process [1].
Derivatization Reaction
HPLC Analysis
When performing these separations, you may encounter typical HPLC challenges.
| Problem | Potential Causes | Solutions |
|---|
| Peak Tailing [4] | - Bad connection (dead volume) in system.
Here are answers to common experimental questions:
Q1: Why is natural this compound unstable during experiments? Natural this compound contains acid-labile protecting groups and O-methyl ester linkages on its 5'-phosphoryl residue. These structural features make the molecule inherently unstable, prone to degradation under basic conditions, and susceptible to methyl transfer, which can complicate chemical synthesis and handling [1].
Q2: What is the most effective modification for improving stability? Replacing the natural O-methyl ester with an O-ethyl ester creates a sufficiently stable analogue in aqueous solution. Replacing the methyl group with longer alkyl chains can also improve stability [1].
Q3: Do stabilized analogues retain biological activity? Yes. The O-ethyl ester and phosphoramidothioate derivatives maintain similar antitumor activity, though the phosphoramidothioate's efficiency may be slightly reduced [1].
The table below summarizes the activity of key this compound analogues from research to guide your experimental design.
| Analogue / Modified Structure | Key Structural Change | Antitumor Activity / Cytotoxicity | Reported Stability |
|---|---|---|---|
| O-Ethyl Ester Derivative (1b) | O-methyl replaced by O-ethyl | Similar to natural this compound [1] | Sufficiently stable in aqueous solution [1] |
| Longer Alkyl-Containing Analogues (1a, 1c, 1d) | O-methyl replaced by longer alkyl groups | Similar activity for both diastereoisomers [1] | Improved stability compared to O-methyl [1] |
| Phosphoramidothioate Derivative (17) | Phosphate oxygen replaced by sulfur | Similar, but slightly reduced efficiency [1] | Information not specified in search results |
| L-Proline Replaced by Other L-Amino Acids | L-prolyl group replaced | Considerable decrease in activity [1] | Information not specified in search results |
| L-Proline Replaced by D-Proline | L-prolyl group replaced | Considerable decrease in activity [1] | Information not specified in search results |
| Simple Core Compound (11) | Lacks partial structures of this compound | Weak cytotoxicity [1] | Information not specified in search results |
| Non-nucleotidic Material (13) | Lacks nucleotidic structure | No antitumor activity [1] | Information not specified in search results |
This section outlines a methodology for synthesizing and evaluating stabilized this compound O-alkyl esters, based on the identified research [1].
The following diagram illustrates the key synthesis pathway:
Detailed Methodology:
The workflow for evaluating synthesized analogues involves specific biological assessments:
Assessment Criteria:
Q: What is the core mechanism of phosphoramidite coupling in oligonucleotide synthesis?
A: The coupling reaction is a nucleophilic substitution where the 5'-hydroxyl group of the growing oligonucleotide chain attacks the phosphorus atom of an incoming, activated phosphoramidite. This forms a phosphite triester linkage, which is later oxidized to a stable phosphate triester [1] [2].
The reaction proceeds through a key activated phosphoramidite intermediate. The activator (typically a tetrazole derivative) protonates the diisopropylamine group of the phosphoramidite, creating a highly reactive intermediate. The 5'-OH group then displaces this activated leaving group to form the new bond [1].
Q: What are common symptoms of poor coupling efficiency and how can they be addressed?
The table below summarizes common issues, their potential causes, and recommended solutions.
| Symptom | Potential Root Cause | Troubleshooting Action |
|---|---|---|
| Low stepwise coupling efficiency | Insufficient activator/poor quality [1] | Increase concentration; use fresh, high-purity tetrazole derivatives [1] |
| Short coupling time | Increase reaction time, especially for sterically hindered sequences [1] | |
| Degraded phosphoramidite (hydrolysis/oxidation) | Use fresh phosphoramidites; ensure anhydrous conditions [3] | |
| High levels of deletion sequences | Incomplete capping of failed sequences | Verify capping reagent composition and delivery [2] |
| Moisture contamination in system | Ensure solvents/reagents are anhydrous; flush lines [4] | |
| Sequence-specific failures | Secondary structure in growing chain | Use co-solvents or mild heating to disrupt structure [1] |
| Steric hindrance from modifications | Use bulkier activators; extend coupling times significantly [1] |
Q: How can I optimize the coupling step for high-yield synthesis, especially for modified phosphoramidites?
A systematic approach to optimization involves adjusting key reaction parameters.
1. Activator Selection and Concentration
2. Reaction Kinetics and Time
3. Phosphoramidite Quality and Handling
This is a generalized protocol for a standard phosphoramidite coupling step on a solid-phase synthesizer.
Objective: To covalently couple a nucleoside phosphoramidite to the 5'-hydroxyl group of a solid support-bound oligonucleotide.
Materials:
Workflow: Note: This workflow assumes the 5'-DMT group has just been removed in the previous "Deblocking" step.
Procedure:
Q: What are the key phosphoramidite-related impurities and how do they impact oligonucleotide quality?
Impurities in the phosphoramidite building blocks are a major source of failure sequences. They are categorized by their reactivity and impact [4].
| Impurity Category | Examples | Impact on Oligo Synthesis |
|---|
| Reactive & Critical | • 3'-isomer amidites • Amidites with extra DMT groups • Impure phosphitylating reagent | Causes insertion of incorrect nucleotides or branching, leading to mutant sequences that are difficult to purify [4]. | | Reactive but Non-critical | • Amidites with modified protecting groups (e.g., acetyl vs. benzoyl) | Incorporates into the chain but is removed during final deprotection, usually without altering sequence [4]. | | Non-reactive & Non-critical | • Hydrolyzed/oxidized amidites • Non-phosphitylated nucleosides | Does not incorporate into the chain; reduces overall yield but does not compromise sequence fidelity [4]. |
Recommended QC Methods:
This compound is a natural nucleotide antibiotic with potent antitumor activity, but its inherent chemical instability, particularly under basic conditions, poses a significant challenge for its isolation and handling [1].
The core of the problem lies in its O-methyl ester linkage on the 5'-phosphoramidate residue [2]. This specific structural feature is susceptible to intermolecular and intramolecular transfer reactions of the methyl group [1]. This means the molecule can degrade through reactions that relocate its own methyl group, leading to decomposition during synthetic steps or even the isolation process, resulting in low yields [1]. One known degradation product is the demethylated species, this compound B [1].
Research indicates that chemically modifying the unstable part of the molecule can create more stable analogues. The most straightforward and successfully documented approach is replacing the methyl group with a longer alkyl chain.
The table below summarizes the key finding from the literature:
| Alkyl Group (R) | Analogue Name / Type | Reported Stability & Activity |
|---|---|---|
| Methyl (-CH₃) | This compound (natural product) | Unstable under basic conditions and during chemical synthesis [2] [1]. |
| Ethyl (-CH₂CH₃) | O-ethyl ester derivative | Sufficiently stable in aqueous solution and maintains antitumor activity [2] [1]. |
| Longer Alkyl Chains | e.g., O-propyl ester, etc. | Synthesized and tested. Activity decreases slightly as the alkyl chain lengthens [2] [1]. |
The following diagram illustrates the structural relationship between this compound and its stabilized analogue.
Beyond the core stabilization strategy, the literature highlights several critical factors to consider in your research, as the structure of this compound is complex and highly specific to its function.
The search results I obtained confirm the stability issue and a viable solution but do not contain the step-by-step experimental protocols you requested. To acquire this detailed methodology, I suggest you:
The table below summarizes five advanced strategies, detailing their mechanisms, key experiments for validation, and potential challenges for researchers.
| Strategy | Mechanism of Action | Key Experiments & Validation Methods | Reported Outcomes / Quantitative Data | Potential Challenges & Considerations |
|---|
| Autophagy Targeting [1] | Pt(IV) prodrugs conjugated with autophagy inhibitors (e.g., Chloroquine) disrupt protective autophagy, breaking tumor cell homeostasis. | - Measure IC50 with/without autophagy inhibitor.
Here are solutions to common experimental problems, based on the strategies above.
Q1: Our in vitro results show potent autophagy inhibition, but the animal model shows no efficacy. What could be wrong? This often indicates a drug delivery or pharmacokinetics issue.
Q2: How can we differentiate between cytotoxic death caused by our drug and death specifically from inhibited autophagy? You need a specific experimental control.
Q3: Our newly synthesized prodrug shows lower in vitro potency than the parent drug. Is this a failure? Not necessarily. This could be by design and requires further investigation.
The diagram below, generated with Graphviz, illustrates a common signaling pathway targeted to improve antitumor potency, integrating the PI3K/Akt/mTOR and apoptosis pathways [2]. The color palette follows your specified brand guidelines.
Diagram Title: Targeted Drug Action on PI3K/Akt/mTOR & Apoptosis Pathways
This diagram shows how a targeted therapeutic strategy can simultaneously inhibit a key survival pathway and directly promote apoptosis to exert antitumor effects [2].
While the specifics of this compound are not available in the current literature I reviewed, you can apply the frameworks above to guide your work:
Q1: What are the key considerations when selecting a phosphate-protecting group? The selection is crucial for the synthesis of complex molecules like oligonucleotides. Key factors include the stability of the group during synthesis and its compatibility with other protecting groups on the molecule. The deprotection conditions should be efficient and not cause damage to the final product, such as depurination in oligonucleotides [1].
Q2: My deprotection step is inefficient or leads to side products. What can I do? Inefficient deprotection can often be optimized by fine-tuning the reaction conditions. Consider the concentration of reagents, reaction time, and temperature. For instance, the removal of the STmp group from cysteine was optimized by reducing the reaction volume relative to the resin, achieving complete deprotection in just 5 minutes [2]. Switching to a protecting group with orthogonal deprotection conditions can also resolve this issue.
Q3: How can I improve the purification of phosphorous-containing intermediates? Incorporating a fluorous tag is an effective strategy. This group acts as a removable tag that facilitates purification via fluorous solid-phase extraction (FSPE). After serving its purpose, the tag can be removed under mild conditions, for example, with zinc and ammonium formate [1].
Q4: I am working with air-sensitive phosphines. How can I stabilize them? A common and effective method is to protect the phosphine as a phosphine-borane complex. This complex is stable and can be easily deprotected when needed. A recent method uses trimethylphosphine for deprotection, which is clean and efficient, yielding pure products without the need for chromatography [3].
Potential Causes and Solutions:
Action: Systematically vary key parameters. Refer to the table below for a successful optimization example for the STmp group [2].
Protocol for Optimizing Deprotection Conditions:
Data from STmp Deprotection Optimization: The following data was obtained from experiments on about 50 mg of peptidyl resin [2].
| Experiment | Deprotection Solution Volume (mL) | Reaction Time (min) | Deprotection Efficiency |
|---|---|---|---|
| 1 | 4.5 | 5 | High |
| 2 | 3.0 | 5 | High |
| 3 | 1.0 | 5 | High |
| 4 | 0.5 | 5 | High |
| 5 | 0.25 | 5 | High |
Potential Cause: Tertiary phosphines are highly sensitive to oxidation, which complicates their synthesis, isolation, and storage.
Solution: Use a borane-protecting group [3] [4] [5].
The following diagram illustrates the decision-making workflow for addressing these common problems in the lab.
For highly complex syntheses, you may need to employ multiple protecting groups that can be removed independently. The following table summarizes some advanced protecting groups and their deprotection conditions [1].
| Protecting Group | Deprotection Conditions | Key Features / Applications |
|---|---|---|
| 2-Cyanoethyl | Base, Ammonia | Conventional; widely used in oligonucleotide synthesis [1]. |
| APOE | Standard Ammonia | Inexpensive alternative to 2-cyanoethyl [1]. |
| Fluorous Tag | Zinc, Ammonium Formate | Facilitates purification via fluorous solid-phase extraction (FSPE) [1]. |
| Photolabile Groups (e.g., BHQ, Thiochromone) | UV Light (e.g., 365 nm, 740 nm, or >280 nm) | Enables spatiotemporal control; useful for biomonitoring and reagent-free conditions under neutral pH [1]. |
| Feature | Phosmidosine | This compound B |
|---|---|---|
| Chemical Structure | Unique N-acyl phosphoramidate linkage with a chiral phosphorus center and an O-methyl ester [1] [2]. | Demethylated derivative with no chirality on the phosphorus atom [1]. |
| Synthetic Stability | Less stable; the O-methyl ester is prone to decomposition via intermolecular/intramolecular methyl transfer, making isolation difficult [2]. | More stable; does not have the labile methyl group responsible for this compound's instability [2]. |
| Anticancer Activity (Potency) | High activity. Its diastereomers show similar potency, approximately 10 times higher than this compound B in tumor cell line assays [1]. | High anticancer activity, but approximately 10 times less potent than this compound [1]. |
| Key Structural Moieties for Activity | The 7,8-dihydro-8-oxoadenosine residue and the L-prolyl group are both essential for full biological activity [2]. | The L-prolyl group is critically important for its activity [2] [3]. |
| p53 Phenotype Dependency | Exhibits characteristic inhibitory activities against cancer cells independent of their p53 phenotypes [1]. | Information not specific in sources, but related compounds show a wide range of inhibitory activities [1]. |
| Other Bioactivities | Capable of inducing G1 arrest in the cell cycle and morphological reversion of src oncogene-transformed cells [2] [3]. | Shows morphological reversion activity on src transformed cells, though about 1/20th the activity of this compound [3]. |
The comparative data primarily comes from in vitro studies using established cancer cell lines. Key methodological details are as follows:
Research indicates that this compound functions by arresting the cell cycle at the G1 phase. It achieves this by inhibiting Cyclin D1, which prevents the hyperphosphorylation of RB proteins. Consequently, the RB proteins remain in their active, growth-suppressing state, bound to factors like EF2, thereby halting cell cycle progression [2].
The diagram below illustrates this proposed signaling pathway.
The structural core of these compounds can be visualized as a hybrid molecule. Its proposed mechanism suggests it may act as an inhibitor of prolyl-tRNA synthetase, given its structural similarity to the natural substrate Prolyl-AMP (Adenylate) [2].
The table below summarizes the comparative biological activity and synthesis methods for various phosphoramidate prodrugs and related compounds, illustrating the critical importance of phosphorus stereochemistry.
| Compound / Functional Group | Diastereomer Activity Difference | Experimental System / Assay | Key Quantitative Data | Synthesis & Separation Methods |
|---|---|---|---|---|
| Phosmidosine [1] | Identified as a biologically active molecule containing a phosphoramidate functional group. Specific diastereomer activity comparison not provided in search results. | Information not available in search results. | Information not available in search results. | Information not available in search results. |
| Sofosbuvir (Anti-HCV ProTide) [1] | Sp isomer was approximately 18-fold more potent than the Rp isomer. | HCV Replicon Assay: Measures the compound's effectiveness at inhibiting viral replication in a cellular model. | EC90 Values [1]:
To ensure your research is reproducible, here are the detailed methodologies from the cited studies.
The following diagram illustrates the key steps and strategic choice between non-selective and diastereoselective synthesis pathways for phosphorus-containing molecules like ProTides, which share a functional group with this compound.
The evidence strongly underscores that for phosphoramidate-based compounds, the configuration at the phosphorus atom is not just a chemical detail but a critical determinant of efficacy.
The table below summarizes the core concepts and methodologies from the literature that are essential for conducting a robust SAR study, adaptable for a molecule like phosmidosine [1] [2] [3].
| Concept / Method | Description & Purpose | Relevance to SAR |
|---|---|---|
| SAR (Structure-Activity Relationship) | The relationship between a molecule's chemical structure and its biological activity [1]. | The foundational principle. Systematically modifying this compound's structure to understand how changes affect its function. |
| QSAR (Quantitative SAR) | Mathematical models that quantify the relationship between structural descriptors (e.g., log P, molecular weight) and biological activity [1] [3]. | Moves beyond qualitative analysis to predict the activity of new this compound analogs before they are synthesized. |
| SAR Table | A table organizing compounds, their physical properties, and biological activities to visually identify trends [4]. | The primary tool for data presentation, allowing for easy comparison of different this compound derivatives. |
| Fragment-Based Design | Starting from a small, high-efficiency fragment (like a key amino acid) and growing or modifying it to enhance affinity [5]. | This compound's structure can be deconstructed into core and substituent regions for systematic exploration. |
| Matched Molecular Pair (MMP) Analysis | Identifies pairs of compounds that differ only at a single site, defining a specific chemical transformation [6]. | Systematically catalogues the effects of single structural changes on this compound's activity. |
| Structure-Based Design | Using the 3D structure of the target protein (e.g., from X-ray crystallography) to guide rational drug design [5]. | If this compound's target is known, this method can be used to design modifications for improved binding. |
The general workflow for an SAR study is iterative, cycling through design, synthesis, testing, and analysis. Here are detailed methodologies for key experiments that could be central to a this compound investigation [5] [3] [6].
1. Compound Synthesis and Series Design
2. Measuring Target Binding and Affinity
3. Assessing Functional Biological Activity
4. Structural Analysis of Compound-Target Interaction
The following diagram illustrates the logical workflow that integrates these experimental protocols into a cyclical SAR research process.
Given the lack of readily available public data on this compound, here are concrete steps you can take to acquire the necessary information:
Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog from the fungus Cordyceps sinensis. Its bioactivity stems from its role as an inhibitor of enzymes related to 2'-deoxyadenosine (dA) [1].
Recent research has explored its use as a dual-function molecular element in aptamer-drug conjugates [1]. When incorporated into the Sgc8c aptamer (which targets the PTK7 receptor on cancer cells), cordycepin acts as both a structural component and a bioactive drug element.
The table below summarizes key experimental findings for a cordycepin-modified aptamer, Sgc8-23A.
| Aptamer Construct | Experimental Model | Key Antitumor Effects & Performance Data |
|---|---|---|
| Sgc8-23A (Cordycepin-modified Sgc8c aptamer) | In vitro (HCT116 human colon cancer cells) | Enhanced antitumor activity and stability compared to free cordycepin [1]. |
| In vivo (Zebrafish patient-derived xenograft model) | Significantly inhibited tumor growth [1]. |
Beyond specific nucleoside drugs like cordycepin, incorporating modified nucleobases into oligonucleotides (like aptamers or siRNAs) is a common strategy to improve the drug-like properties of nucleic acid therapeutics.
The following table outlines several modification types and their roles.
| Modification Type | Purpose and Therapeutic Benefits |
|---|---|
| Base Substitutions (e.g., Pseudouridine, 2-thiouridine) [2] | Modifications like pseudouridine can enhance translation efficiency and reduce immunogenicity, which is highly valuable for mRNA therapeutics [2]. |
| Functional Group Addition (e.g., Methylation at various nucleobase positions) [3] | Simple modifications like methylation are common in nature and can regulate RNA stability and translational activity. They are useful for studying cellular processes [3]. |
| Backbone Modifications (e.g., Phosphorothioate, dithiophosphate) [2] [4] | Replacing a non-bridging oxygen with sulfur in the phosphate backbone increases resistance to nuclease degradation, prolongs half-life in vivo, and improves binding to plasma proteins [2] [4]. |
The methodologies below are common in the field and were used in the studies cited to evaluate modified aptamers, such as those targeting AXL or PTK7 [1] [4].
1. Synthesis of Modified Oligonucleotides
2. Assessment of Stability
3. Evaluation of Binding and Bioactivity
The following diagram illustrates the key steps involved in the development and evaluation of a base-modified therapeutic aptamer.
Since direct information on this compound is scarce, I suggest these approaches to continue your work:
Nucleoside analogues are chemical compounds that mimic the structure of natural nucleosides. After entering a cell, they are activated by phosphorylation and then disrupt vital cellular processes, primarily the synthesis of DNA or RNA [1] [2]. The following table summarizes some key nucleoside analogues with known antibacterial activity.
| Drug Name | Natural Nucleoside Mimicked | Key Structural Modification | Reported Antibacterial Activity |
|---|---|---|---|
| Gemcitabine [1] | Deoxycytidine | Two fluorine atoms on the 2' carbon of the sugar | Effective against Gram-positive bacteria (e.g., Listeria, Bacillus, Enterococcus, Staphylococcus); ineffective against Gram-negative bacteria. |
| Zidovudine (AZT) [1] | Thymidine | Azido group in place of the 3' hydroxyl group | Primarily an antiviral; antibacterial activity is noted but not its primary use. |
| General Pyrimidine & Purine Analogues [1] | Cytosine, Uracil, Guanine | Halogenation, thiolation, or azolation of the nucleobase | A significant number of such compounds have demonstrated antibacterial activity. |
A significant focus of current research is on drug repurposing—exploring existing clinically approved nucleoside analogues (originally developed for cancer or viral infections) for their potential as antibacterial agents. This strategy can fast-track clinical application since the safety profiles of these drugs are already known [1].
The antibacterial effect of nucleoside analogues is primarily due to their incorporation into bacterial DNA or RNA, which leads to the termination of the DNA chain and inhibition of replication [1] [3]. The metabolic pathway and mechanism are complex, as illustrated below.
Supporting experimental data for these mechanisms includes:
The primary supporting evidence comes from a 2002 study that first synthesized Phosmidosine and evaluated its activity [1]. The relevant finding is summarized in the table below.
| Aspect | Description |
|---|---|
| Key Finding | This compound and related compounds showed "characteristic inhibitory activities against cancer cells independent of their p53 phenotypes." [1] |
| Reported Assay | Growth inhibitory activity was evaluated using the MTT assay in various tumor cell lines [1]. |
| Data Limitation | The original paper does not provide specific quantitative data or IC50 values for the different p53 phenotypes [1]. |
| Need for Validation | The claim requires further validation with modern standards, such as genetic confirmation of p53 status and additional mechanistic studies [2]. |
While direct protocols for this compound are not available in the search results, current research into p53-independent drug action employs several key strategies. The following diagram illustrates a robust experimental workflow you can adapt for validation studies.
The table below provides more detail on the experimental methods referenced in the workflow.
| Experimental Approach | Key Methodologies & Cell Models | Purpose & Relevance |
|---|---|---|
| p53 Status Confirmation [3] [4] [5] | Use p53-null cell lines (e.g., H1299 lung carcinoma) [3]. Create isogenic pairs (TP53 wild-type vs. knockout) [5]. Use genetic inhibition (CRISPR-Cas9, dominant-negative p53 fragments) [4]. | To establish a controlled system where the compound's effect can be clearly attributed to a p53-independent mechanism. |
| Viability & Apoptosis Assays [4] | Cell viability assays (e.g., MTT, CellTiter-Glo) [1] [4]. Clonogenic survival assays. Apoptosis analysis via Western Blot (PARP cleavage) or Flow Cytometry (Annexin V/PI staining) [4]. | To quantitatively measure cell death and growth inhibition, confirming the anticancer effect is maintained without functional p53. |
| Mechanism Profiling [3] [2] | Proteomic studies (e.g., Data-Independent Acquisition - DIA - Mass Spectrometry) [3]. Investigate known p53-independent vulnerabilities (e.g., YAP/TAZ signaling, retrotransposon activation) [2]. | To identify the specific alternative pathways or proteins the compound engages to exert its effect, moving beyond correlation to mechanism. |
The initial claim that this compound acts independently of p53 is a valuable starting point but resides in an old study. To build a compelling case for modern drug development professionals, you would need to:
This compound is a natural product that acts as a G1 arrest anticancer drug. Its structure is closely related to prolyl adenylate (Prolyl-AMP), a crucial intermediate in protein synthesis [1]. The following table summarizes the core findings on its structure-activity relationship.
| Feature/Specific Modification | Key Finding on Antitumor Activity | Proposed Mechanism / Rationale |
|---|---|---|
| Proline Residue | Essential. Substitution with other aminoacyl groups (e.g., acetyl) causes considerable loss of activity [1]. | Mimics prolyl-AMP, potentially inhibiting prolyl-tRNA synthetase and disrupting peptide synthesis in cancer cells [2] [1]. |
| 7,8-dihydro-8-oxoadenine Base | Can be replaced by adenine or 6-N-acetyladenine without major loss of activity [2] [1]. | The adenine skeleton is the minimum requirement. Uracil, cytosine, and guanine replacements eliminate activity [2]. |
| Ribose Sugar | The deoxy counterpart (removing the 2'-OH group) retained activity but showed a four-fold decrease in potency in one cell line [1]. | The sugar moiety plays a role in optimizing potency but is less critical than the base or proline [1]. |
| O-Methyl Ester | The natural product is unstable and degrades readily [1]. | Prone to intermolecular and intramolecular methyl transfer reactions [1]. |
| O-Ethyl Ester (Derivative 3) | A sufficiently stable synthetic derivative that maintains sufficient antitumor activity [1]. | The ethyl group confers greater stability than the methyl ester, making it more suitable for study [1]. |
Research on other synthetic proline-derived compounds further underscores the therapeutic potential of this scaffold. The table below summarizes notable examples from recent studies.
| Compound Class / Name | Key Anticancer Findings | Experimental Evidence |
|---|
| N-(4'-substituted phenyl)-l-prolinamides (Synthetic compounds) | Multiple compounds (4a, 4u, 4s) showed broad-spectrum activity, outperforming 5-Fluorouracil against lung (A549) and colon (HCT-116) cancer cells [3]. | MTT Assay: Used to measure cell viability and calculate percentage inhibition across four human carcinoma cell lines (SGC7901, HCT-116, HepG2, A549) [3]. | | Quinoline-based Dihydrazone-Prolinamide Hybrids (3b & 3c) | Exhibited potent activity against breast cancer cells (MCF-7) with IC50 values of ~7.0 μM. Induced apoptosis and generated ROS [4]. | MTT, AO/EB Staining, Flow Cytometry, ROS Detection: A battery of tests confirmed potent cytotoxicity, induction of apoptosis, and reactive oxygen species generation [4]. |
The proposed mechanism by which this compound exerts its antitumor effect can be visualized as the following pathway.
The strategy of using proline-containing compounds to target essential cellular processes like protein synthesis remains a valid and promising avenue in anticancer drug discovery.
The table below summarizes the chemical structures and experimental biological activities of this compound and its modified analogues as reported in the literature.
| Compound / Analogue | Key Structural Features | Antitumor Activity & Key Findings |
|---|---|---|
| Native this compound | (N)-prolylphosphoramidate with (O)-methyl ester linkage [1] [2]. | Potent antitumor activity; arrests cell cycle at G1 phase; highly unstable under basic conditions and during synthesis, limiting its practicality [1] [2]. |
| (O)-Ethyl Ester (1b) | (O)-Ethyl ester group replacing the (O)-methyl ester [1] [2]. | Sufficiently stable in aqueous solution; both diastereoisomers showed similar antitumor activity to the native compound, making it a viable stabilized analogue [1] [2]. |
| Longer (O)-Alkyl Esters (1a, 1c, 1d) | (O)-ester group replaced by longer alkyl chains [1] [2]. | Both diastereoisomers of the longer alkyl-containing analogues proved to have similar antitumor activities [1] [2]. |
| Aminoacyl-Modified Analogues | L-prolyl group replaced by other L-amino acids or D-proline [1] [2]. | Resulted in a considerable decrease in antitumor activity, highlighting the critical role of the L-prolyl group for full activity [1] [2]. |
| Phosphoramidothioate (17) | Phosphoramidate oxygen replaced by sulfur [1] [2]. | Maintained essentially a similar antitumor activity, though with a slight decrease in efficiency [1] [2]. |
| Simple Core Compound (11) | Lacks partial structures of the full this compound molecule [1] [2]. | Exhibited weak cytotoxicity [1] [2]. |
| Non-Nucleotidic Material (13) | Lacks the nucleoside component of this compound [1] [2]. | Showed no antitumor activity, underscoring the importance of the integrated structure [1] [2]. |
The following diagram illustrates the key structure-activity relationships derived from the experimental studies on this compound analogues.
The experimental data reveals several key principles for the design of this compound-based therapeutics:
The table below summarizes the experimental data on the growth inhibitory activity of phosmidosine and its related compounds, primarily established through the MTT assay in various tumor cell lines [1].
| Compound | Key Structural Features | Antitumor Activity & Cell Line Observations | Key Findings |
|---|---|---|---|
| This compound (Diastereomers 1a & 1b) [1] | Nucleotide antibiotic with 8-oxoadenosine and L-proline connected via an N-acyl phosphoramidate linkage [1]. | Showed similar, high anticancer activity [1]. Activity is independent of p53 status in cancer cells [1]. | Approximately 10 times more potent than this compound B [1]. |
| This compound B [1] | Demethylated derivative of this compound [1]. | Showed high anticancer activities, though lower than the diastereomers [1]. | Served as a key intermediate for synthesizing this compound diastereomers [1]. |
| This compound Analogues [2] | Variants with different nucleobases (uracil, cytosine, guanine) in place of 7,8-dihydro-8-oxoadenine [2]. | Did not show significant antitumor activity [2]. | The 7,8-dihydro-8-oxoadenine base is crucial for activity [2]. |
| This compound Analogues [2] | Variants with different amino acids replacing proline [2]. | Showed reduced or lost activity [2]. | The L-proline moiety is essential for its antitumor effect [2]. |
The core data in the table above was generated using the following methodological approach:
While the complete mechanism of action is not fully elucidated, research suggests a unique target. Evidence indicates that this compound may inhibit protein synthesis in cancer cells by serving as an analog of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby interfering with the peptide synthesis machinery [2].
The following diagram illustrates this proposed mechanism and the critical structure-activity relationship (SAR) of this compound.
The data highlights several key points for researchers:
Phosmidosine and Agrocin 84 represent two distinct classes of naturally occurring nucleotidic antibiotics characterized by their unique phosphorus-nitrogen bond linkages, which contribute significantly to their biological activities and mechanisms of action. These specialized compounds have attracted considerable scientific interest due to their structural novelty and diverse biological functions ranging from agricultural applications to potential therapeutic uses. Both compounds embody the strategic importance of phosphoramidate chemistry in biological systems, where the P-N bond contributes to both stability and specific interactions with biological targets.
Structural characteristics: this compound features a rare O-methylated phosphoramidate structure that incorporates an 8-oxoadenosine moiety connected to an N-prolyl group through its distinctive P-N bond. This specific structural arrangement is critical to its biological function and represents a challenging synthetic target due to its complex stereochemistry. Agrocin 84 displays even greater structural complexity with two different types of unique phosphoramidate bonds in its architecture, making it one of the more structurally elaborate nucleotidic antibiotics identified in nature. The presence of multiple P-N linkages in Agrocin 84 contributes to its specific bioactivity against plant pathogens. [1]
Discovery and origins: Agrocin 84 was first discovered in 1974, yet its total synthesis remained unrealized for decades until the development of innovative methods for constructing its challenging P-N bonds. In contrast, this compound was identified as an antibiotic with potent antifungal properties, and subsequent research has revealed additional significant antitumor activities in various derivatives, expanding its potential applications beyond antifungal use. [1]
Table 1: Fundamental Characteristics of this compound and Agrocin 84
| Characteristic | This compound | Agrocin 84 |
|---|---|---|
| Discovery Year | Not specified (after 1974) | 1974 |
| Chemical Class | O-methylated phosphoramidate | Nucleotidic antibiotic with dual phosphoramidate bonds |
| Natural Source | Not specified | Agrobacterium radiobacter |
| Primary Initial Activity | Antifungal | Antibacterial (specific to Agrobacterium tumefaciens) |
| Additional Activities | Antitumor | Biological control agent |
| Structural Features | 8-oxoadenosine derivative with N-prolyl group | Multiple phosphoramidate linkages |
The biological activities of this compound and Agrocin 84 reveal distinct yet complementary profiles that have dictated their respective applications in medicine and agriculture. Both compounds leverage their unique phosphoramidate structures to interact with specific biological targets, though through fundamentally different mechanisms and with different cellular outcomes.
Antibiotic and antitumor activities: this compound demonstrates a broader spectrum of biological activities compared to Agrocin 84. Initially recognized for its potent antifungal properties, subsequent research has revealed that this compound and several of its synthetic derivatives exhibit significant antitumor activities against various cancer cell lines. This expansion of known bioactivities has increased the pharmaceutical interest in this compound as a potential lead compound for oncology drug development. The compound's O-methylated phosphoramidate structure appears to be crucial for these activities, though the exact structure-activity relationships continue to be investigated. [1]
Agricultural biocontrol applications: Agrocin 84 displays a highly specific antibacterial activity primarily directed against Agrobacterium tumefaciens, the causative agent of crown gall disease in various plants. This narrow spectrum of activity is actually advantageous for its agricultural applications, as it allows for targeted control of the pathogen without significantly disrupting beneficial soil microbiota. The compound functions as a potent biocontrol agent and has been successfully employed in agricultural settings for decades to protect crops, particularly stone fruit trees, from crown gall disease. [2]
Table 2: Biological Activity Comparison
| Activity Parameter | This compound | Agrocin 84 |
|---|---|---|
| Antifungal Activity | Present | Not reported |
| Antitumor Activity | Significant in derivatives | Not reported |
| Antibacterial Spectrum | Not specified | Narrow (specific to A. tumefaciens) |
| Biocontrol Efficacy | Not applicable | Highly effective against crown gall |
| Mechanistic Insights | Involves phosphorylation | Nucleotide analog mechanism |
The mechanisms through which this compound and Agrocin 84 exert their biological effects reflect their distinct chemical structures and cellular targets. Both compounds exploit their phosphoramidate functionalities to interact with essential biological processes, though they target different pathways and cellular functions.
Molecular targets and interactions: this compound's mechanism is believed to involve interference with essential phosphorylation processes in target cells, potentially through its incorporation into nucleotide pools or direct interaction with phosphorylation enzymes. The presence of the 8-oxoadenosine moiety suggests potential activity as a nucleoside analog that might disrupt nucleic acid metabolism or related pathways in susceptible fungi and tumor cells. Recent studies on structurally related phosphoramidate compounds used in prodrug strategies (ProTides) have shown that the stereochemistry at the phosphorus center can significantly influence biological activity, with sometimes 10- to 18-fold differences in potency between diastereomers. This stereochemical sensitivity may also play a role in this compound's activity profile. [3]
Crown gall disease control: Agrocin 84 operates through a specific mechanism targeting bacterial metabolism in Agrobacterium tumefaciens. Research indicates that the compound functions as a nucleotidic antibiotic that exploits specific uptake mechanisms in the target pathogen. Its structural similarity to essential nucleotides allows it to be incorporated into critical metabolic processes, disrupting normal cellular functions in the pathogen. This specific mode of action explains its narrow spectrum of activity and high efficacy against strains sensitive to its effects. The Tra- mutant strain K1026, developed from the natural producing organism Agrobacterium radiobacter K84, represents a genetically engineered improvement that prevents the transfer of the Agrocin 84 plasmid to pathogenic strains while maintaining production and biocontrol capabilities. [2]
The evaluation of biological activities for both this compound and Agrocin 84 has employed specialized experimental protocols designed to assess their efficacy against specific targets. The synthesis of these compounds represents significant achievements in organic chemistry due to the challenges associated with constructing their unique P-N bond linkages.
Synthetic methodologies: The total synthesis of this compound was accomplished using 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) as a powerful activator for condensing an N-prolyl phosphorodiamidite derivative with an 8-oxoadenosine derivative. This synthetic approach enabled the construction of the challenging O-methylated phosphoramidate structure that characterizes natural this compound. Similarly, the synthesis of Agrocin 84 required the development of innovative methods for constructing its two distinct phosphoramidate linkages, which had previously prevented its synthesis for decades after its initial discovery. These synthetic breakthroughs have enabled the production of analogs and derivatives for structure-activity relationship studies. [1]
Biological activity assessment: The experimental evaluation of Agrocin 84's efficacy involves specific biocontrol assays against Agrobacterium tumefaciens strains. Research protocols typically include in vitro growth inhibition studies to determine sensitivity profiles, followed by pot experiments with susceptible plant species to assess crown gall prevention under controlled conditions. These experiments have demonstrated that both the wild-type K84 strain and the engineered K1026 strain can effectively control pathogens sensitive to Agrocin 84, with the K1026 strain offering the advantage of prevented plasmid transfer. For this compound, standard antifungal susceptibility testing against relevant fungal strains forms the basis of its initial characterization, while cytotoxicity assays against various human tumor cell lines have been employed to evaluate its antitumor potential. [1] [2]
Table 3: Experimental Assessment Methods
| Experimental Aspect | This compound | Agrocin 84 |
|---|---|---|
| Synthetic Challenge | O-methylated phosphoramidate construction | Multiple P-N bond formations |
| Key Synthetic Reagent | 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) | Not specified |
| Primary Bioassay | Antifungal susceptibility testing | Growth inhibition of A. tumefaciens |
| Secondary Bioassays | Antitumor cytotoxicity assays | Crown gall prevention in plants |
| Analogs Synthesized | Several derivatives with antitumor activity | Not specified |
The distinct biological activity profiles of this compound and Agrocin 84 have led to different application pathways, with Agrocin 84 already established in agricultural practice while this compound shows promise for pharmaceutical development.
Therapeutic applications: this compound's demonstrated antitumor activities in various derivatives position it as a promising lead compound for oncology drug discovery and development. The compound's unique mechanism of action, distinct from conventional chemotherapeutic agents, offers potential for addressing resistant cancers or providing alternative treatment options. Additionally, its initial identification as an antifungal agent suggests possible applications in treating fungal infections, particularly in cases where resistance to existing antifungals has emerged. The phosphoramidate structure present in this compound shares important chemical features with the ProTide technology used successfully in approved antiviral drugs like Sofosbuvir, further validating the therapeutic potential of this structural class. [1] [3]
Agricultural implementations: Agrocin 84 has established a successful track record as the active agent in the biocontrol of crown gall disease, particularly in nurseries and orchards of stone fruit trees. The development of the Tra- mutant strain K1026 as a replacement for the natural producing organism K84 addresses the potential risk of transfer of the Agrocin 84 plasmid to pathogenic strains, providing a safer biological control option while maintaining efficacy against the target pathogen. Implementation typically involves dipping plant roots in a suspension of the producing strain before planting to establish protective colonization of the rhizosphere. This approach has demonstrated effectiveness for up to two years in field environments, providing lasting protection against crown gall development. [2]
This compound and Agrocin 84 exemplify the diverse applications of phosphoramidate-containing natural products in both medicine and agriculture. While they share the common structural feature of P-N bonds, their biological activities, mechanisms of action, and applications demonstrate the versatility of this chemical class.
Future research directions: For this compound, the promising antitumor activity of its derivatives warrants comprehensive structure-activity relationship studies to optimize therapeutic efficacy and minimize potential toxicity. The stereochemical aspects of its phosphoramidate functionality deserve particular attention, given the established importance of phosphorus chirality in the biological activity of related compounds. For Agrocin 84, research efforts continue to focus on extending its utility against Agrocin 84-resistant strains of Agrobacterium tumefaciens and enhancing the persistence and colonization capabilities of the producing strains in different agricultural environments. Both compounds would benefit from continued mechanistic studies to fully elucidate their molecular targets and modes of action, potentially revealing new biological insights beyond their established activities. [1] [2] [3]
Comparative significance: The contrasting profiles of these two phosphoramidate antibiotics highlight the value of exploring natural products with unusual structural features. This compound's development from an antifungal to a potential antitumor agent demonstrates how initial discoveries can lead to unexpected applications, while Agrocin 84's highly specific activity illustrates the precision possible in biological control approaches. Together, they represent complementary approaches to leveraging phosphoramidate chemistry for biological effect—one with potentially broad therapeutic applications and the other with highly targeted agricultural utility.